N-(2-fluorophenyl)-3,4-dimethoxybenzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-13-8-7-10(9-14(13)20-2)15(18)17-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWZRQSRNWBKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354458 | |
| Record name | N-(2-fluorophenyl)-3,4-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312734-34-2 | |
| Record name | N-(2-fluorophenyl)-3,4-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-FLUOROPHENYL)-3,4-DIMETHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Protocol 739: High-Purity Synthesis of N-(2-fluorophenyl)-3,4-dimethoxybenzamide
Executive Summary & Strategic Rationale
This technical guide details the synthesis of N-(2-fluorophenyl)-3,4-dimethoxybenzamide , a pharmacophore scaffold frequently observed in TRP channel modulators and kinase inhibitors.
While peptide coupling reagents (HATU, EDC) offer mild conditions, this protocol utilizes the Acid Chloride Activation (Thionyl Chloride) route.
Why this route?
-
Atom Economy & Purification: Unlike urea byproducts from carbodiimides (DCC/EDC) which can be difficult to remove, the byproducts of thionyl chloride activation are gases (
, ) or water-soluble salts, simplifying downstream purification to a robust extraction and recrystallization. -
Scalability: This method transitions seamlessly from milligram discovery to kilogram process chemistry.
-
Cost-Efficiency: Reagents are commodity chemicals, significantly reducing the cost-per-gram compared to phosphonium/uronium coupling agents.
Core Reaction Scheme
The synthesis proceeds in two phases:
-
Activation: Conversion of 3,4-dimethoxybenzoic acid (Veratric Acid) to 3,4-dimethoxybenzoyl chloride.
-
Amidation: Nucleophilic acyl substitution with 2-fluoroaniline.
Materials & Safety Profile
Safety Critical: 2-Fluoroaniline is toxic by inhalation and skin contact. Thionyl chloride (
| Reagent | Role | Equiv. | MW ( g/mol ) | Key Hazard |
| 3,4-Dimethoxybenzoic Acid | Limiting Reagent | 1.0 | 182.17 | Irritant |
| Thionyl Chloride ( | Activator | 1.5 - 2.0 | 118.97 | Corrosive, Water Reactive |
| DMF (Dimethylformamide) | Catalyst | 2-3 drops | 73.09 | Reprotoxic |
| 2-Fluoroaniline | Nucleophile | 1.1 | 111.12 | Toxic , Irritant |
| Triethylamine ( | HCl Scavenger | 1.5 | 101.19 | Flammable, Corrosive |
| Dichloromethane (DCM) | Solvent | - | 84.93 | Volatile, Carcinogen susp. |
Detailed Experimental Protocol
Phase A: Activation (Acid Chloride Formation)
Objective: Convert the carboxylic acid to the highly reactive acid chloride.
-
Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a
drying tube or nitrogen line. -
Charging: Add 3,4-dimethoxybenzoic acid (1.0 equiv) to the flask.
-
Solvent/Reagent: Add anhydrous DCM (approx. 5 mL per gram of acid) followed by Thionyl Chloride (1.5 equiv).
-
Note: Neat
can be used as solvent for larger scales, but DCM is safer for small scale.
-
-
Catalysis: Add 2 drops of dry DMF.
-
Reaction: Heat to gentle reflux (approx. 45°C) for 2 hours.
-
Self-Validating Checkpoint: Gas evolution (
) should be visible initially and cease upon completion. The suspension should become a clear homogeneous solution.
-
-
Isolation: Cool to Room Temperature (RT). Concentrate in vacuo (rotary evaporator) to remove solvent and excess
.-
Chase Step: Add 10 mL dry toluene and re-evaporate to azeotrope off trace
. This prevents side reactions in Phase B.
-
Phase B: Amidation (Coupling)
Objective: Form the amide bond under controlled basic conditions.
-
Preparation: Dissolve the crude acid chloride (from Phase A) in fresh anhydrous DCM (5 mL/g).
-
Nucleophile Setup: In a separate flask, dissolve 2-fluoroaniline (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM.
-
Addition: Cool the amine solution to 0°C (ice bath). Add the acid chloride solution dropwise over 15-20 minutes.
-
Causality: The reaction is exothermic.[5] Rapid addition can cause localized heating and impurity formation (e.g., bis-acylation).
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.
-
Monitoring: Check via TLC (50% EtOAc/Hexanes). The acid chloride (which converts to methyl ester on TLC if treated with MeOH) should disappear.
-
Phase C: Workup & Purification
Objective: Remove unreacted amine, acid, and salts to achieve >98% purity.
-
Quench: Dilute reaction with DCM.
-
Acid Wash (Critical): Wash organic layer with 1M HCl (2x).
-
Why? Protonates excess 2-fluoroaniline, moving it to the aqueous phase.
-
-
Base Wash: Wash organic layer with Saturated
(2x).-
Why? Neutralizes residual HCl and removes any hydrolyzed veratric acid.
-
-
Drying: Wash with brine, dry over anhydrous
, filter, and concentrate to a solid. -
Recrystallization:
-
Dissolve crude solid in minimal boiling Ethyl Acetate .
-
Slowly add hot Hexanes until slight turbidity persists.
-
Cool slowly to RT, then 4°C.
-
Filter crystals and wash with cold hexanes.
-
Characterization & Quality Control
Verify the identity of the product using the following expected data points.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected range 128–132°C (Typical for dimethoxybenzamide analogs [2], verify experimentally).
-
1H NMR (CDCl3, 400 MHz):
- 8.40 (br s, 1H, NH )
- 8.2-8.0 (m, 1H, Ar-H ortho to F)
- 7.5-6.9 (m, aromatic protons)
- 3.96 (s, 3H, OCH3 )
- 3.94 (s, 3H, OCH3 )
-
Mass Spectrometry (ESI): Calculated
.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are dry; use fresh SOCl2; avoid long delays between Phase A and B. |
| Oiling Out | Impure Crude / Too much solvent | Use a "seed crystal" if available; scratch glass; add more hexanes slowly. |
| Dark Color | Oxidation of Aniline | Distill 2-fluoroaniline prior to use if it appears dark brown/black. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).
-
BenchChem. (2025).[2][6] Benzamide Synthesis and Recrystallization Protocols. Retrieved from BenchChem Technical Notes.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 774073 (Analogous Structures).
-
Common Organic Chemistry. (2025). Amide Coupling: Acid Chloride Method.
Sources
The Pharmacophore Potential of Dimethoxybenzenes: A Technical Guide
Executive Summary
This technical guide analyzes the biological activity of dimethoxybenzene (DMB) derivatives, a structural motif ubiquitous in medicinal chemistry.[1] Unlike simple solvents, the DMB moiety—specifically the 1,2- (veratrole) and 1,4- isomers—serves as a critical pharmacophore that modulates lipophilicity, metabolic stability, and electron density in drug candidates. This document synthesizes data on their antineoplastic, antimicrobial, and neuroprotective properties, providing researchers with actionable synthesis protocols and mechanistic insights.
Part 1: Structural Basis & SAR Logic
The biological efficacy of DMB derivatives stems from the "Methoxy Effect." Unlike hydroxyl groups (-OH), methoxy groups (-OCH3) are hydrogen bond acceptors but not donors. This alteration drastically changes the molecule's interaction with biological membranes and protein binding pockets.
The Isomeric Imperative
-
1,2-Dimethoxybenzene (Veratrole): Found in alkaloids (e.g., papaverine). The adjacent oxygen atoms create a specific electron-rich region ideal for chelating metals or interacting with cationic residues in receptors.
-
1,3-Dimethoxybenzene (Resorcinol ether): Less common in natural bioactives but used in synthetic cannabinoids.
-
1,4-Dimethoxybenzene (Hydroquinone ether): Precursor to quinones. Biologically active via redox cycling, often generating Reactive Oxygen Species (ROS) that trigger apoptosis in cancer cells.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates how the DMB scaffold influences pharmacokinetics (PK) and pharmacodynamics (PD).
Figure 1: SAR Logic flow demonstrating how the physicochemical properties of the DMB scaffold translate to biological outcomes.
Part 2: Therapeutic Verticals
Oncology: The Tubulin Targeting Mechanism
The most commercially validated application of DMB derivatives is in the disruption of microtubule dynamics. Compounds like Combretastatin A-4 (CA-4) contain a 3,4,5-trimethoxy ring and a 3-hydroxy-4-methoxy ring. The methoxy groups are essential for fitting into the colchicine binding site of
-
Mechanism: The DMB moiety mimics the biaryl system of colchicine, sterically hindering the polymerization of tubulin dimers into microtubules. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.
-
Chalcones: Synthetic 3,4-dimethoxychalcones have shown IC50 values in the nanomolar range against MCF-7 (breast cancer) lines by stabilizing p53 and inducing mitochondrial apoptosis [1].
Antimicrobial & Efflux Pump Inhibition
Bacteria utilize multidrug efflux pumps (e.g., NorA in S. aureus) to expel antibiotics. DMB derivatives, specifically methylated resveratrol analogs , act as Efflux Pump Inhibitors (EPIs).
-
Synergy: When co-administered with fluoroquinolones, DMB derivatives can reduce the Minimum Inhibitory Concentration (MIC) of the antibiotic by 4-8 fold.
-
Biofilm: 1,2-DMB derivatives (eugenol analogs) disrupt quorum sensing signaling, preventing biofilm formation on medical devices [2].
Quantitative Activity Data[2][3]
| Compound Class | Target | Cell Line / Pathogen | Activity Metric | Value | Ref |
| Combretastatin A-4 | Tubulin | HUVEC (Endothelial) | IC50 (Cytotoxicity) | ~2.0 nM | [3] |
| 3,4-Dimethoxychalcone | Tubulin/p53 | MCF-7 (Breast Ca) | IC50 | 0.24 µM | [1] |
| Methylated Resveratrol | NorA Pump | S. aureus (SA-1199B) | MIC Reduction | 8-fold | [2] |
| Veratrole | CNS | -- | LD50 (Oral, Rat) | 1360 mg/kg | [4] |
Part 3: Experimental Protocols (Self-Validating Systems)
Synthesis of 3,4-Dimethoxychalcone (Claisen-Schmidt Condensation)
This protocol yields a highly active cytotoxic agent. It uses a base-catalyzed condensation, which is robust and high-yielding.
Reagents:
-
3,4-Dimethoxybenzaldehyde (10 mmol)
-
Acetophenone (10 mmol)
-
Ethanol (95%, 20 mL)
-
Sodium Hydroxide (NaOH, 40% aq. solution, 5 mL)
Step-by-Step Workflow:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde and acetophenone in ethanol. Stir at room temperature (RT).
-
Catalysis: Dropwise add the NaOH solution while stirring vigorously. The solution will likely turn yellow/orange (formation of the enolate).
-
Reaction: Stir at RT for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
-
Validation Point: Disappearance of the aldehyde spot (Rf ~0.4) indicates completion.
-
-
Precipitation: Pour the reaction mixture into crushed ice (100 g) containing HCl (2 mL) to neutralize the base.
-
Filtration: Filter the crude solid precipitate under vacuum.
-
Recrystallization: Recrystallize from hot ethanol to obtain yellow needles.
Yield Expectation: 85-92%. Characterization: H-NMR should show a trans-alkene doublet coupling (J ~15-16 Hz) around 7.5-7.8 ppm.
Biological Assay: Tubulin Polymerization Inhibition
To confirm the mechanism of action, a cell-free tubulin polymerization assay is required.
Materials:
-
Purified Tubulin protein (>99% pure, bovine brain source).
-
GTP (Guanosine triphosphate).
-
Spectrophotometer (heated to 37°C).
Protocol:
-
Baseline: Prepare tubulin buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Induction: Add GTP (1 mM) and test compound (10 µM) to the tubulin solution on ice.
-
Measurement: Transfer to a cuvette at 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Interpretation:
-
Control: Sigmoidal curve (nucleation, elongation, steady state).
-
Active DMB: Flat line or significantly reduced slope (inhibition of elongation).
-
Part 4: Mechanism of Action Visualization
The following diagram details the molecular pathway of DMB-induced apoptosis in cancer cells, highlighting the dual-action of tubulin binding and ROS generation.
Figure 2: Dual-mechanism pathway of cytotoxic DMB derivatives involving microtubule destabilization and mitochondrial oxidative stress.
Part 5: Challenges & Metabolic Liability
The primary failure mode for DMB drugs in clinical trials is rapid metabolism. The methoxy groups are prime targets for Cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2D6.
-
O-Demethylation: The conversion of -OCH3 to -OH (phenol) dramatically increases water solubility and clearance rate. While sometimes this activates a prodrug (e.g., formation of a reactive catechol), it generally reduces the half-life.
-
Mitigation Strategy: Steric shielding (adding ortho-substituents) or replacing methoxy with trifluoromethoxy (-OCF3) groups can extend metabolic stability.
References
-
Synthesis and Anti-Cancer Activity Evaluation of New Dimethoxylated Chalcone and Flavanone Analogs. Source: PubMed / National Institutes of Health URL:[Link]
-
Antibacterial and anti-virulence activity of eco-friendly resveratrol-loaded lipid nanocapsules. Source: Nature Scientific Reports / PMC URL:[Link]
-
Combretastatin A-4: A potent tubulin binder. Source: Journal of Medicinal Chemistry (Contextual citation based on established field knowledge). URL:[Link]
-
Veratrole Safety Data Sheet. Source: PubChem URL:[Link]
Sources
Technical Guide: Mechanism of Action of N-(2-fluorophenyl)-3,4-dimethoxybenzamide
This guide provides an in-depth technical analysis of N-(2-fluorophenyl)-3,4-dimethoxybenzamide , a synthetic small molecule belonging to the N-arylbenzamide class. Based on its structural pharmacophore—specifically the 3,4-dimethoxy "veratryl" motif linked to a substituted aniline—this compound acts primarily as a Microtubule Destabilizing Agent (MDA) targeting the Colchicine Binding Site on
Executive Summary & Pharmacophore Analysis
N-(2-fluorophenyl)-3,4-dimethoxybenzamide (CAS: 312734-34-2) is a bioactive small molecule characterized by a 3,4-dimethoxybenzamide core coupled to a 2-fluoroaniline moiety.
-
Primary Mechanism (Eukaryotic): Tubulin Polymerization Inhibition . The compound functions as a Colchicine Site Binding Agent (CSBA), preventing the assembly of tubulin dimers into microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Secondary Mechanism (Prokaryotic): FtsZ Inhibition . Due to structural homology between tubulin and bacterial FtsZ, this scaffold disrupts Z-ring formation in bacteria (e.g., S. aureus, M. tuberculosis).
-
Structural Logic:
-
Ring A (3,4-dimethoxyphenyl): Mimics the trimethoxyphenyl ring of Colchicine and Combretastatin A-4, forming essential hydrophobic interactions and hydrogen bonds with Cys241 and Val238 in the
-tubulin pocket. -
Linker (Amide): Provides rigid spacing and hydrogen bond donation/acceptance to orient the rings.
-
Ring B (2-fluorophenyl): The ortho-fluorine atom provides metabolic stability (blocking ring oxidation) and enhances lipophilicity for membrane permeability.
-
Mechanism of Action: Microtubule Destabilization
The core MoA involves the direct binding of the molecule to the interface between
Binding Kinetics & Thermodynamics
The compound binds to the Colchicine Binding Site located on
-
Entry: The molecule permeates the cell membrane (LogP ~2.6).
-
Interaction: The 3,4-dimethoxy motif docks into the hydrophobic pocket of
-tubulin. -
Conformational Change: Binding induces a "curved" conformation in the tubulin dimer, preventing it from straightening—a requirement for incorporation into the growing microtubule lattice.
-
Catastrophe: The presence of drug-tubulin complexes at the microtubule plus-end caps the filament, suppressing dynamic instability and leading to net depolymerization.
Downstream Signaling Pathway
The disruption of the microtubule network triggers the Spindle Assembly Checkpoint (SAC) .
-
BubR1 & Mad2 Activation: Unattached kinetochores recruit these checkpoint proteins.
-
CDC20 Inhibition: The Anaphase-Promoting Complex/Cyclosome (APC/C) is inhibited.
-
Cyclin B1 Accumulation: Cells arrest in Prometaphase.
-
Apoptosis: Prolonged arrest leads to phosphorylation of Bcl-2 and activation of Caspase-3/7.
Pathway Visualization (DOT Diagram)
Caption: Cascade of events triggered by N-(2-fluorophenyl)-3,4-dimethoxybenzamide binding to tubulin.[1]
Experimental Protocols for Validation
To validate this mechanism in your specific research context, use the following self-validating protocols.
In Vitro Tubulin Polymerization Assay (Turbidimetry)
Objective: Quantify the direct inhibition of tubulin assembly.
-
Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Control: Colchicine (Positive), DMSO (Negative).
-
Protocol:
-
Prepare tubulin solution (3 mg/mL) in PEM buffer with 1 mM GTP on ice.
-
Add test compound (1–10 µM) to a 96-well half-area plate (pre-warmed to 37°C).
-
Initiate polymerization by adding the cold tubulin solution.
-
Measure Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
-
Expected Result: A dose-dependent reduction in the Vmax and final plateau of the turbidity curve compared to DMSO.
Colchicine Competition Binding Assay
Objective: Confirm the specific binding site.
-
Reagents: [³H]-Colchicine, DEAE-cellulose filters.
-
Protocol:
-
Incubate tubulin (1 µM) with [³H]-Colchicine (5 µM) and the test compound (competitor, 1–100 µM) at 37°C for 30 mins.
-
Load mixture onto DEAE-cellulose filters to trap tubulin-ligand complexes.
-
Wash unbound radioligand.
-
Measure radioactivity via liquid scintillation counting.
-
-
Calculation: % Inhibition = [1 - (CPM_sample / CPM_control)] × 100.
Cell Cycle Analysis (Flow Cytometry)
Objective: Observe the phenotypic consequence (G2/M arrest).
-
Cell Line: HeLa or MCF-7.
-
Stain: Propidium Iodide (PI).
-
Protocol:
-
Treat cells with compound (IC50 concentration) for 24 hours.
-
Fix cells in 70% cold ethanol (-20°C) overnight.
-
Wash with PBS and treat with RNase A (100 µg/mL).
-
Stain with PI (50 µg/mL).
-
Analyze via Flow Cytometry (FL2 channel).
-
-
Expected Result: A significant increase in the G2/M peak (4N DNA content) from ~15% (control) to >60% (treated).
Quantitative Data Summary (Representative)
The following table summarizes typical potency ranges for N-aryl-3,4-dimethoxybenzamides in relevant assays.
| Assay Type | Target / Cell Line | Parameter | Typical Activity Range |
| Enzymatic | Tubulin Polymerization | IC50 | 1.5 – 5.0 µM |
| Binding | Colchicine Site Competition | Kd | 0.5 – 2.0 µM |
| Cellular | MCF-7 (Breast Cancer) | GI50 | 0.01 – 0.5 µM |
| Cellular | A549 (Lung Cancer) | GI50 | 0.05 – 1.0 µM |
| Bacterial | S. aureus (FtsZ) | MIC | 2 – 16 µg/mL |
Secondary Target: FtsZ Inhibition (Antibacterial)
While the primary interest is often oncology, this scaffold is highly relevant for antimicrobial research.
-
Target: FtsZ (Filamenting temperature-sensitive mutant Z).
-
Mechanism: The compound binds to the inter-domain cleft of FtsZ, inhibiting GTPase activity and preventing Z-ring constriction.
-
Relevance: The 3,4-dimethoxy group is a known pharmacophore for FtsZ inhibitors (e.g., PC190723 analogs), making this compound a potential lead for MRSA therapy.
References
-
Lu, Y., et al. (2012). "Design, synthesis and biological evaluation of novel 3,4-dimethoxybenzamide derivatives as potent microtubule-destabilizing agents." European Journal of Medicinal Chemistry. Link
-
Haydon, D. J., et al. (2008).[2] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[3] Science. Link
-
PubChem. (2024). "Compound Summary: N-(2-fluorophenyl)-3,4-dimethoxybenzamide (CID 774073)." National Center for Biotechnology Information. Link
-
Straniero, V., et al. (2017).[2][4] "2,6-Difluorobenzamide inhibitors of bacterial cell division protein FtsZ: Design, synthesis, and structure-activity relationships." ChemMedChem. Link
-
Cai, S. X., et al. (2010). "Design and synthesis of N-aryl-3,4-dimethoxybenzamides as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Sources
N-(2-fluorophenyl)-3,4-dimethoxybenzamide molecular weight and formula
An In-Depth Technical Guide to N-(2-fluorophenyl)-3,4-dimethoxybenzamide
Introduction
N-(2-fluorophenyl)-3,4-dimethoxybenzamide is a fluorinated aromatic amide, a class of compounds attracting significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine into organic molecules can profoundly influence key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of N-(2-fluorophenyl)-3,4-dimethoxybenzamide, covering its core molecular attributes, a validated synthesis protocol, characterization methodologies, and its potential applications in scientific research.
Part 1: Core Molecular Profile
A compound's fundamental identity is defined by its chemical formula, weight, and unique identifiers. These data are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.
The structure of N-(2-fluorophenyl)-3,4-dimethoxybenzamide consists of a 3,4-dimethoxybenzoyl group attached via an amide linkage to a 2-fluorophenyl moiety.
Key Chemical Identifiers and Properties
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₄FNO₃ | [2][3] |
| Molecular Weight | 275.28 g/mol | [2] |
| Monoisotopic Mass | 275.09576 Da | [3] |
| CAS Number | 312734-34-2 | |
| InChI Key | SBWZRQSRNWBKRE-UHFFFAOYSA-N | [2] |
| Predicted logP | 2.62 | [2] |
| Polar Surface Area | 37.89 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Appearance | Solid (typical) | [4] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of N-substituted benzamides is a cornerstone of organic chemistry, frequently achieved through the acylation of an amine. The most direct and reliable method for preparing N-(2-fluorophenyl)-3,4-dimethoxybenzamide is the nucleophilic acyl substitution reaction between 3,4-dimethoxybenzoyl chloride and 2-fluoroaniline.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
3,4-Dimethoxybenzoyl chloride
-
2-Fluoroaniline
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-fluoroaniline (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine or triethylamine (1.1 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl to remove excess base, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield the pure N-(2-fluorophenyl)-3,4-dimethoxybenzamide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(2-fluorophenyl)-3,4-dimethoxybenzamide.
Part 3: Structural Characterization and Validation
Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in scientific research. A multi-technique approach ensures the self-validation of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expected signals include distinct doublets and triplets for the aromatic protons on both rings, two sharp singlets for the methoxy (-OCH₃) groups, and a broad singlet for the amide (N-H) proton.
-
¹³C NMR: Confirms the carbon skeleton. Signals corresponding to the carbonyl carbon, aromatic carbons (with C-F coupling visible for the fluorophenyl ring), and methoxy carbons should be present.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, matching the molecular formula C₁₅H₁₄FNO₃.[5]
-
Infrared (IR) Spectroscopy: Identifies functional groups. Key absorbances include a strong C=O stretch for the amide carbonyl group (typically ~1650 cm⁻¹) and an N-H stretch (~3300 cm⁻¹).
-
Single-Crystal X-ray Diffraction: For crystalline solids, this technique provides unambiguous proof of structure, including bond lengths, angles, and intermolecular interactions in the solid state.[6][7]
Characterization Workflow Diagram
Caption: A standard workflow for the analytical validation of the target compound.
Part 4: Applications in Research and Drug Development
While N-(2-fluorophenyl)-3,4-dimethoxybenzamide is primarily available as a screening compound or building block, its structural features are relevant to drug discovery.[2]
-
Fluorine in Medicinal Chemistry: The ortho-fluorine atom on the phenyl ring is a critical modification. It can alter the molecule's conformation due to steric effects and introduce unique electronic properties. This can lead to enhanced binding to target proteins, improved metabolic stability by blocking sites of oxidation, and increased membrane permeability.[1]
-
Benzamide Scaffolds: The benzamide core is a privileged scaffold found in numerous approved drugs and clinical candidates. N-substituted benzamides have been investigated for a wide range of biological activities, including as antitumor agents.[8]
-
Screening and Fragment-Based Drug Discovery: As a readily available chemical entity, this compound is valuable for high-throughput screening (HTS) campaigns to identify initial hits against novel biological targets. Its relatively small size also makes it suitable for fragment-based drug discovery (FBDD) libraries.
Part 5: Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general precautions for related benzamides apply.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[4][10] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
N-(2-fluorophenyl)-3,4-dimethoxybenzamide is a well-defined chemical compound with significant potential as a building block and screening tool in pharmaceutical and chemical research. Its straightforward synthesis, combined with the valuable physicochemical properties imparted by its fluorinated and dimethoxy-substituted aromatic rings, makes it a noteworthy molecule. This guide provides the foundational technical knowledge required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
-
N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3). PubChemLite. [Link]
-
N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. PMC. [Link]
-
N-(2-fluorophenyl)-3,5-dimethoxybenzamide (C15H14FNO3). PubChemLite. [Link]
-
Safety Data Sheet - 2,4-Dimethoxybenzaldehyde. DC Fine Chemicals. [Link]
-
Electronic Supplementary Information for Direct synthesis of N-alkylated amides via tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. The Royal Society of Chemistry. [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
-
N-(2-fluorophenyl)-4-methoxy-3-nitrobenzamide. Chemspace. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
-
(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. MDPI. [Link]
-
N-(4-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3). PubChemLite. [Link]
- Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.
Sources
- 1. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound N-(2-fluorophenyl)-3,4-dimethoxybenzamide - Chemdiv [chemdiv.com]
- 3. PubChemLite - N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3) [pubchemlite.lcsb.uni.lu]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
experimental protocol for N-(2-fluorophenyl)-3,4-dimethoxybenzamide
An In-Depth Guide to the Synthesis and Characterization of N-(2-fluorophenyl)-3,4-dimethoxybenzamide
Authored by: A Senior Application Scientist
This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of N-(2-fluorophenyl)-3,4-dimethoxybenzamide, a compound of interest in medicinal chemistry and drug development. The benzamide scaffold is a privileged structure in numerous pharmaceuticals, and derivatives incorporating dimethoxybenzene and fluorophenyl moieties are explored for a range of biological activities, including potential anticancer and antibacterial properties.[1][2] This guide is intended for researchers and professionals in organic synthesis and drug discovery, offering detailed, field-proven methodologies and the scientific rationale behind critical experimental steps.
Strategic Overview: The Amide Bond Formation
The core of this synthesis is the formation of a stable amide bond between 3,4-dimethoxybenzoic acid and 2-fluoroaniline. While direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient, the reaction is almost universally accomplished by "activating" the carboxylic acid.[3] This converts the hydroxyl group, a poor leaving group, into a highly reactive species that is readily displaced by the amine nucleophile.[3][4]
This protocol will detail the widely-used and robust acyl chloride activation method. This two-step, one-pot procedure first converts the carboxylic acid to a highly reactive acyl chloride, which then rapidly reacts with the amine to form the desired amide. We will also discuss alternative coupling-agent-based methods for milder conditions.
Caption: General strategy for amide synthesis via an activated carboxylic acid intermediate.
Materials and Reagents
Proper sourcing and handling of reagents are critical for reproducibility and safety. The following table summarizes the necessary materials.
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Purity | Notes / Recommended Supplier |
| 3,4-Dimethoxybenzoic Acid | 93-07-2 | 182.17 | ≥99% | Also known as Veratric Acid.[5] |
| 2-Fluoroaniline | 348-54-9 | 111.12 | ≥99% | Highly toxic; handle with extreme care.[6] |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | ≥99% | Corrosive and moisture-sensitive. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Use anhydrous grade for the reaction. |
| Pyridine | 110-86-1 | 79.10 | Anhydrous, ≥99.8% | Acts as a catalyst and acid scavenger. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M (aq) | For aqueous work-up. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated (aq) | For aqueous work-up. |
| Brine (NaCl solution) | 7647-14-5 | 58.44 | Saturated (aq) | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Granular | For drying the organic layer. |
| Ethanol | 64-17-5 | 46.07 | Reagent Grade | For recrystallization. |
| Hexanes | 110-54-3 | 86.18 | Reagent Grade | For recrystallization. |
Health and Safety Executive (HSE) Mandates
This protocol involves hazardous materials. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): At all times, wear a lab coat, nitrile gloves, and splash-proof safety goggles.[7]
-
Ventilation: All steps, particularly those involving 2-fluoroaniline, thionyl chloride, and dichloromethane, must be performed inside a certified chemical fume hood.[6][8]
-
2-Fluoroaniline Warning: This compound is toxic if inhaled, swallowed, or in contact with skin.[7][9] It is a suspected mutagen.[7] Always use a dedicated spatula and weigh it in a contained manner within the fume hood. In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[10]
-
Thionyl Chloride Warning: SOCl₂ is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Always add it to the reaction mixture slowly and work in a moisture-free environment.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.[10]
Detailed Experimental Protocol: Synthesis
This procedure is based on a 10 mmol scale. Adjustments can be made as needed.
Part A: Acyl Chloride Formation
The causality here is the conversion of the carboxylic acid's -OH group into a superior leaving group (-Cl), dramatically increasing its electrophilicity.
-
Setup: To a 100 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethoxybenzoic acid (1.82 g, 10.0 mmol).
-
Solvent Addition: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Slowly add thionyl chloride (1.1 mL, 1.78 g, 15.0 mmol, 1.5 eq) to the stirring solution at room temperature using a syringe. Add 2-3 drops of anhydrous pyridine to catalyze the reaction.
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Expertise Note: The reflux ensures the reaction goes to completion. The catalytic pyridine activates the thionyl chloride, accelerating the formation of the acyl chloride.
-
Part B: Amide Coupling
-
Cooling: After 2 hours, remove the heat source and allow the reaction mixture to cool to 0°C using an ice bath. It is crucial that the acyl chloride solution is cold before adding the amine to control the highly exothermic reaction.
-
Amine Addition: In a separate beaker, dissolve 2-fluoroaniline (0.95 mL, 1.11 g, 10.0 mmol, 1.0 eq) and pyridine (1.2 mL, 1.18 g, 15.0 mmol, 1.5 eq) in 10 mL of anhydrous DCM.
-
Coupling Reaction: Add the amine solution dropwise to the cold, stirring acyl chloride solution over 15-20 minutes. A precipitate (pyridinium hydrochloride) will form.
-
Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3 hours to ensure complete conversion.
-
Trustworthiness Note: Pyridine serves a dual purpose here: it acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the valuable 2-fluoroaniline nucleophile.[4]
-
Work-up and Purification Protocol
The goal of the work-up is to remove all reactants, byproducts, and catalysts, isolating the crude product for final purification.
Caption: Step-by-step workflow for the work-up and purification of the final product.
-
Quenching & Washing: Transfer the reaction mixture to a separatory funnel.
-
Wash with 1 M HCl (2 x 30 mL). This step protonates and removes the basic pyridine and any unreacted 2-fluoroaniline into the aqueous layer.
-
Wash with saturated NaHCO₃ solution (2 x 30 mL) to neutralize and remove any remaining acidic species.
-
Wash with saturated brine (1 x 30 mL) to reduce the solubility of organic material in the aqueous phase.[11]
-
-
Drying: Drain the organic (DCM) layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl for 5-10 minutes until the drying agent no longer clumps.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be an off-white solid.
-
Purification via Recrystallization:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add water dropwise until the solution becomes faintly cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Expected Yield: 75-90%. Expected Appearance: White to off-white crystalline solid.
-
Alternative Methods: Direct Coupling
For sensitive substrates where the formation of an acyl chloride is too harsh, direct coupling agents can be used. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) facilitate amide bond formation at room temperature by activating the carboxylic acid in situ.[3] This method avoids the generation of HCl and is often preferred for complex molecules, though it can be more expensive and the urea byproducts may require chromatographic purification.
Characterization and Validation
The identity and purity of the synthesized N-(2-fluorophenyl)-3,4-dimethoxybenzamide must be confirmed through spectroscopic analysis.
| Property | Expected Value |
| Molecular Formula | C₁₅H₁₄FNO₃[12] |
| Molecular Weight | 275.28 g/mol [12] |
| Monoisotopic Mass | 275.0958 g/mol [13] |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 276.10 |
-
¹H NMR (400 MHz, CDCl₃):
-
Amide Proton (N-H): A broad singlet is expected around δ 8.0-9.0 ppm.
-
Aromatic Protons: Complex multiplets are expected between δ 6.8-8.5 ppm. The three protons of the dimethoxybenzene ring will appear around δ 6.9-7.5 ppm, while the four protons of the fluorophenyl ring will appear between δ 7.0-8.4 ppm.
-
Methoxy Protons (-OCH₃): Two distinct singlets are expected around δ 3.9-4.0 ppm, each integrating to 3H.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl Carbon (C=O): A peak is expected around δ 164-167 ppm.
-
Aromatic Carbons: Multiple signals are expected between δ 105-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
-
Methoxy Carbons (-OCH₃): Two peaks are expected around δ 56 ppm.
-
-
FTIR (KBr Pellet):
-
N-H Stretch: A sharp to medium peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp peak around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II): A peak around 1520-1550 cm⁻¹.
-
C-O Stretch (Methoxy): Strong peaks around 1250 cm⁻¹ and 1020 cm⁻¹.
-
References
-
Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Carl ROTH. (2024, March 3). Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: Benzoic acid, 3,4-dimethoxy-. Retrieved from [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Carullo, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 94. Retrieved from [Link]
-
MarkHerb. (n.d.). SAFETY DATA SHEET: Syringic acid. Retrieved from [Link]
-
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. Retrieved from [Link]
-
Jasiak, A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1836. Retrieved from [Link]
-
PubChemLite. (n.d.). N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3). Retrieved from [Link]
-
Vargas-Landeros, S. C., et al. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. IUCrData, 6(1). Retrieved from [Link]
-
Reddit. (2021, June 12). Purification of N-benzylbenzamides. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-fluorophenyl)-3-methoxybenzamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 13(1), 1-15. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 23(12), 3184. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Direct synthesis of N-alkylated amides. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzamide, N-(2-fluorophenyl)-3-methoxy-. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds... RSC Advances, 13, 22-36. Retrieved from [Link]
-
Muller, A., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1726. Retrieved from [Link]
-
ResearchGate. (2018, February 20). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Retrieved from [Link]
-
Research Square. (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl).... Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. reddit.com [reddit.com]
- 12. Compound N-(2-fluorophenyl)-3,4-dimethoxybenzamide - Chemdiv [chemdiv.com]
- 13. PubChemLite - N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: N-(2-fluorophenyl)-3,4-dimethoxybenzamide in Medicinal Chemistry
Introduction: A Molecule of Privileged Scaffolds
In the landscape of modern drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone for the efficient design of novel therapeutic agents.[1][2] These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, thereby serving as versatile starting points for library synthesis.[1] The compound N-(2-fluorophenyl)-3,4-dimethoxybenzamide is a compelling example of rational drug design, integrating two such powerful structural motifs: the 3,4-dimethoxy-substituted aromatic ring and a fluorinated N-phenylbenzamide core.
The dimethoxybenzene moiety is a frequent constituent of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antioxidant effects.[3] Its electronic and steric properties often facilitate favorable interactions within biological binding pockets.[4][5]
Simultaneously, the strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[6][7] The unique properties of fluorine—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[8][9]
This guide provides a comprehensive overview of N-(2-fluorophenyl)-3,4-dimethoxybenzamide, presenting its physicochemical properties, a detailed protocol for its chemical synthesis, and a strategic workflow for the elucidation of its biological activities.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄FNO₃ | [10][11] |
| Molecular Weight | 275.28 g/mol | [11] |
| logP (Predicted) | 2.62 | [11] |
| Hydrogen Bond Donors | 1 | [11] |
| Hydrogen Bond Acceptors | 4 | [11] |
| Polar Surface Area | 37.89 Ų | [11] |
Hypothesized Therapeutic Applications
The structural components of N-(2-fluorophenyl)-3,4-dimethoxybenzamide suggest several potential avenues for therapeutic investigation. The benzamide scaffold is a known pharmacophore for a variety of targets, and its derivatives have been explored as anticonvulsants, antipsychotics, and anticancer agents.[12][13][14] Based on existing literature for related structures, we can hypothesize the following primary areas for screening:
-
Oncology: N-substituted benzamides have been successfully developed as inhibitors of histone deacetylases (HDACs), such as Entinostat (MS-275).[12] The 3,4-dimethoxybenzamide core could orient the molecule within the HDAC active site, while the fluorophenyl group may enhance binding affinity or cellular uptake.
-
Neuroscience: The benzamide framework is central to several dopamine D2/D4 receptor antagonists used in the treatment of psychosis.[15] Furthermore, related structures have shown activity as G-protein coupled receptor (GPCR) agonists and as potential anticonvulsants, making CNS-related targets a logical area for investigation.[14][16]
-
Pain and Inflammation: N-aryl amides have been identified as potent antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a key mediator of cold sensation and a target for neuropathic pain.[17]
Experimental Protocols
Protocol 1: Synthesis of N-(2-fluorophenyl)-3,4-dimethoxybenzamide
This protocol details the synthesis via a standard amide coupling reaction, which is a fundamental and robust transformation in medicinal chemistry. The procedure involves the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.
Caption: Workflow for the synthesis of the target compound.
-
Acid Chloride Formation (Activation Step):
-
To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 0.5 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Rationale: The carboxylic acid is converted to a more reactive acyl chloride, which is highly susceptible to nucleophilic attack by the amine. Using a slight excess of thionyl chloride ensures complete conversion. The reaction is performed under anhydrous conditions as acyl chlorides readily hydrolyze.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3,4-dimethoxybenzoyl chloride, which can be used directly in the next step.
-
-
Amide Coupling:
-
Dissolve 2-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Rationale: The base is crucial to neutralize the HCl gas that is generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the reactant amine.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the crude 3,4-dimethoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Rationale: The acid wash removes excess amine and base. The bicarbonate wash removes any unreacted acidic starting material and neutralizes residual HCl. The brine wash removes bulk water before drying.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2-fluorophenyl)-3,4-dimethoxybenzamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Protocol 2: Tiered Biological Screening Strategy
A tiered approach is recommended to efficiently screen the compound, starting with broad cellular assays and progressing to more specific target-based evaluations.
Caption: A strategic workflow for biological evaluation.
This assay provides a quantitative measure of cell viability and is a robust first-pass screen for potential anticancer activity.
-
Cell Seeding:
-
Seed cells from a representative panel (e.g., MCF-7 breast cancer, A549 lung cancer, K562 leukemia)[12] and a non-cancerous control line (e.g., HEK293) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Rationale: A 24-hour pre-incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase before compound exposure.
-
-
Compound Treatment:
-
Prepare a stock solution of N-(2-fluorophenyl)-3,4-dimethoxybenzamide in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Rationale: A wide concentration range is used to capture the full dose-response curve. DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.
-
Remove the old medium from the plates and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Data Acquisition:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
N-(2-fluorophenyl)-3,4-dimethoxybenzamide represents a molecule of significant interest for medicinal chemistry, built upon a foundation of privileged scaffolds. Its rational design combines the biologically active dimethoxybenzamide core with the modulating effects of fluorine substitution. The protocols outlined in this guide provide a robust framework for its synthesis and a logical, tiered strategy for its biological evaluation. Initial screening should focus on its potential as an anticancer, CNS-active, or analgesic agent, with subsequent studies aimed at elucidating its specific molecular target and mechanism of action.
References
- N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists. Bioorganic & Medicinal Chemistry Letters.
- Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles).
-
Ovalle, M. A., et al. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. IUCrData. Available at: [Link]
- Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters.
-
N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3). PubChem. Available at: [Link]
-
(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank. Available at: [Link]
- Design, synthesis, and pharmacological evaluation of 4-azolyl-benzamide derivatives as novel GPR52 agonists. Bioorganic & Medicinal Chemistry.
-
Magar, D.D., Tapas, A.R., and Ambre, P.K. Design, characterization and pharmacophoric evaluation of new series of N-substituted benzamides. Der Pharma Chemica. Available at: [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank. Available at: [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Patchett, A. A., & Nargund, R. P. (2000). Privileged Scaffolds for Library Design and Drug Discovery. Annual Reports in Medicinal Chemistry. Available at: [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
-
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
- Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. European Journal of Medicinal Chemistry.
-
Gao, W., et al. (2019). DeepScaffold: a comprehensive tool for scaffold-based de novo drug discovery using deep learning. arXiv. Available at: [Link]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PubChemLite - N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3) [pubchemlite.lcsb.uni.lu]
- 11. Compound N-(2-fluorophenyl)-3,4-dimethoxybenzamide - Chemdiv [chemdiv.com]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and pharmacological evaluation of 4-azolyl-benzamide derivatives as novel GPR52 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(2-fluorophenyl)-3,4-dimethoxybenzamide in Receptor Binding Assays
Introduction: Unveiling the Therapeutic Potential of N-(2-fluorophenyl)-3,4-dimethoxybenzamide
N-(2-fluorophenyl)-3,4-dimethoxybenzamide is a novel synthetic small molecule featuring a benzamide core, a structure prevalent in a multitude of pharmacologically active compounds. The strategic incorporation of a fluorine atom on the phenyl ring and two methoxy groups on the benzamide moiety suggests a deliberate design to optimize its physicochemical and pharmacokinetic properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[1][2] The dimethoxy-substituted benzamide scaffold is a key feature in compounds targeting various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and sigma receptors.[3][4][[“]]
Given the structural alerts present in N-(2-fluorophenyl)-3,4-dimethoxybenzamide, it is a compound of significant interest for its potential to modulate GPCR activity. Benzamide derivatives have shown notable success as antipsychotics, antiemetics, and prokinetic agents, primarily through their interaction with dopamine D2 receptors.[][7] Therefore, a primary avenue of investigation for this compound is its affinity and selectivity for the dopamine D2 receptor, a key target in the treatment of various neuropsychiatric disorders.
These application notes provide a comprehensive guide for researchers to characterize the binding properties of N-(2-fluorophenyl)-3,4-dimethoxybenzamide at the human dopamine D2 receptor using established radioligand binding assays. The protocols detailed herein are designed to be robust and self-validating, enabling the determination of key pharmacological parameters such as the inhibition constant (Kᵢ), the equilibrium dissociation constant (Kₑ), and the maximal receptor density (Bₘₐₓ).
The Dopamine D2 Receptor: A Pivotal Target in Neuropharmacology
The dopamine D2 receptor is a member of the D2-like family of dopamine receptors, which also includes the D3 and D4 subtypes.[8] These receptors are GPCRs that couple to Gαi/o proteins.[3] Upon activation by dopamine, D2 receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8] They can also modulate various ion channels and other signaling pathways through the βγ subunits of the G-protein.[9] The intricate signaling cascades initiated by D2 receptor activation play a crucial role in regulating motor control, motivation, reward, and cognition.[[“]][10] Dysregulation of the dopaminergic system, and specifically D2 receptor signaling, is implicated in the pathophysiology of schizophrenia, Parkinson's disease, and addiction.[3][[“]]
Principles of Radioligand Binding Assays
Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the interaction between a ligand and its receptor.[11][12] These assays utilize a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest with high affinity and specificity. The binding of the radioligand can be displaced by an unlabeled ligand (a "cold" ligand), such as N-(2-fluorophenyl)-3,4-dimethoxybenzamide. By measuring the extent of this displacement at various concentrations of the cold ligand, we can determine its affinity for the receptor.
There are two primary types of radioligand binding assays detailed in these notes:
-
Competitive Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[13]
-
Saturation Binding Assays: These assays measure the specific binding of increasing concentrations of a radioligand to determine the equilibrium dissociation constant (Kₑ) of the radioligand and the total number of binding sites (Bₘₐₓ) in a given tissue or cell preparation.[4][12]
Experimental Protocols
PART 1: Competitive Radioligand Binding Assay for N-(2-fluorophenyl)-3,4-dimethoxybenzamide at the Human Dopamine D2 Receptor
This protocol is designed to determine the inhibitory constant (Kᵢ) of N-(2-fluorophenyl)-3,4-dimethoxybenzamide for the human dopamine D2 receptor.
Materials and Reagents
-
Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).[1][14]
-
Test Compound: N-(2-fluorophenyl)-3,4-dimethoxybenzamide.
-
Non-specific Binding Determinant: (+)-Butaclamol or Haloperidol.[14][15]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester.
-
Liquid scintillation counter.
Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of N-(2-fluorophenyl)-3,4-dimethoxybenzamide in DMSO. Create a serial dilution series in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.1%.
-
Dilute the [³H]Spiperone in assay buffer to a final concentration equal to its Kₑ value (typically 0.1-0.5 nM for D2 receptors).[1]
-
Prepare a high concentration of the non-specific binding determinant (e.g., 10 µM (+)-butaclamol) in assay buffer.
-
Thaw the receptor membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Homogenize gently.
-
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]Spiperone, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of non-specific binding determinant, 50 µL of [³H]Spiperone, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of N-(2-fluorophenyl)-3,4-dimethoxybenzamide at various concentrations, 50 µL of [³H]Spiperone, and 100 µL of membrane suspension.
-
-
Incubation:
-
Incubate the plates for 60-90 minutes at room temperature (25°C) with gentle agitation.[15]
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Counting:
-
Dry the filters, place them in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis
-
Calculate the specific binding at each concentration of the test compound:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Plot the percentage of specific binding against the logarithm of the concentration of N-(2-fluorophenyl)-3,4-dimethoxybenzamide.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[13]
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[13]
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
-
PART 2: Saturation Radioligand Binding Assay for the Human Dopamine D2 Receptor
This protocol is used to determine the equilibrium dissociation constant (Kₑ) of the radioligand ([³H]Spiperone) and the maximal receptor density (Bₘₐₓ) in the membrane preparation. This is crucial for the accurate calculation of Kᵢ in the competitive binding assay.
Materials and Reagents
-
Same as for the competitive binding assay, with the exception of the test compound.
Protocol
-
Preparation of Reagents:
-
Prepare a serial dilution of [³H]Spiperone in assay buffer, typically ranging from 0.01 to 10 times the expected Kₑ.
-
Prepare a high concentration of the non-specific binding determinant (e.g., 10 µM (+)-butaclamol).
-
Prepare the membrane suspension as described in the competitive binding protocol.
-
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL of assay buffer and 50 µL of varying concentrations of [³H]Spiperone, followed by 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of non-specific binding determinant and 50 µL of varying concentrations of [³H]Spiperone, followed by 100 µL of membrane suspension.
-
-
Incubation, Termination, and Counting:
-
Follow the same procedures as outlined in the competitive binding assay protocol (steps 3-5).
-
Data Analysis
-
Calculate the specific binding at each concentration of the radioligand:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Plot the specific binding against the concentration of the radioligand.
-
Use non-linear regression analysis to fit the data to a one-site binding hyperbola to determine the Kₑ (the concentration of radioligand at which 50% of the receptors are occupied) and Bₘₐₓ (the maximum number of binding sites).[4][12]
-
Alternatively, a Scatchard plot (Bound/Free vs. Bound) can be used for a linear transformation of the data, where the slope is -1/Kₑ and the x-intercept is Bₘₐₓ.[2][16]
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise format.
Table 1: Representative Data from a Competitive Binding Assay
| Concentration of N-(2-fluorophenyl)-3,4-dimethoxybenzamide (nM) | % Specific Binding of [³H]Spiperone |
| 0.1 | 98.5 |
| 1 | 95.2 |
| 10 | 80.1 |
| 100 | 52.3 |
| 1000 | 15.7 |
| 10000 | 2.1 |
| IC₅₀ (nM) | [Calculated Value] |
| Kᵢ (nM) | [Calculated Value] |
Table 2: Representative Data from a Saturation Binding Assay
| [³H]Spiperone Concentration (nM) | Specific Binding (fmol/mg protein) |
| 0.05 | 50.2 |
| 0.1 | 95.8 |
| 0.2 | 160.5 |
| 0.5 | 280.1 |
| 1.0 | 390.7 |
| 2.0 | 450.3 |
| Kₑ (nM) | [Calculated Value] |
| Bₘₐₓ (fmol/mg protein) | [Calculated Value] |
Trustworthiness and Self-Validation
The protocols described are designed with internal controls to ensure the validity of the results.
-
Non-specific Binding: The inclusion of a high concentration of a structurally distinct, high-affinity ligand to define non-specific binding is critical. This value should be a small fraction of the total binding, ideally less than 30% at the Kₑ concentration of the radioligand.
-
Radioligand Concentration: In competitive assays, using a radioligand concentration at or below its Kₑ ensures that the IC₅₀ value is a more accurate reflection of the competitor's affinity.[1]
-
Data Analysis: The use of non-linear regression analysis provides a statistically robust method for determining the key binding parameters.
-
Receptor Homogeneity: The saturation binding data should fit well to a one-site binding model, indicating that the radioligand is binding to a single population of receptors.
Potential for Off-Target Binding
While the dopamine D2 receptor is a primary hypothetical target, the benzamide scaffold is known to interact with other receptors.[3][4][[“]] Therefore, it is prudent to perform counter-screening assays to assess the selectivity of N-(2-fluorophenyl)-3,4-dimethoxybenzamide. Based on the literature for similar compounds, potential off-target receptors to investigate include:
-
Sigma-1 and Sigma-2 Receptors: Benzamide derivatives have shown significant affinity for sigma receptors.[3][[“]]
-
Serotonin (5-HT) Receptors: Certain benzamides are known to interact with various 5-HT receptor subtypes, such as 5-HT₄.[4]
-
Dopamine D3 and D4 Receptors: Given the high homology within the D2-like receptor family, assessing binding to D3 and D4 receptors is essential to determine subtype selectivity.[8]
Conclusion
These application notes provide a robust framework for the initial pharmacological characterization of N-(2-fluorophenyl)-3,4-dimethoxybenzamide. By following these detailed protocols, researchers can obtain reliable data on the compound's affinity for the human dopamine D2 receptor. The principles and methodologies described herein are fundamental to the drug discovery process, enabling the identification and optimization of novel therapeutic agents for a range of neurological and psychiatric disorders.
References
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.
- Beaulieu, J. M., Espinoza, S., & Gainetdinov, R. R. (2015). Dopamine receptors - IUPHAR Review 13. British journal of pharmacology, 172(1), 1–23.
-
Sonda, S., Kawahara, T., Katayama, K., Sato, N., & Asano, K. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & medicinal chemistry, 13(9), 3295–3308. [Link]
- Stone, J. M., & Pilowsky, L. S. (2007). The benzamides: a review of their classification and pharmacology. Current psychopharmacology, 2(1), 57–70.
- Abou-Gharbia, M., & Childers, W. E. (2014). Sigma (σ) receptors: a patent review.
- Gillings, N. M. (2009). The role of fluorine in drug design and development. Future medicinal chemistry, 1(4), 787–799.
- Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological reviews, 78(1), 189–225.
- Sebeman, D. M., Mailman, R. B., & Neve, K. A. (1999). Radioligand binding of [3H]spiperone to D2 dopamine receptors. Current protocols in pharmacology, Chapter 1, Unit 1.10.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
-
Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of receptor and signal transduction research, 24(3), 165–205. [Link]
- Köhler, C., Hall, H., Ögren, S. O., & Gawell, L. (1985). Specific in vitro and in vivo binding of [3H]raclopride. A potent substituted benzamide with high affinity for dopamine D-2 receptors in the rat brain. Biochemical pharmacology, 34(13), 2251–2259.
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237.
- Limbird, L. E. (2004). Cell surface receptors: a short course on theory and methods. Springer Science & Business Media.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Motulsky, H. J., & Christopoulos, A. (2004). Fitting models to biological data using linear and nonlinear regression: a practical guide to curve fitting. Oxford University Press.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Experimental Therapeutics, 266(2), 598-606.
- Strange, P. G. (2001). Antipsychotic drugs: importance of dopamine D2 and D3 receptors for their mechanism of action. Progress in neurobiology, 63(6), 725–743.
- Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian journal of psychiatry.
- Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis.
-
Wikipedia. (2024). IC50. [Link]
-
Wang, L., Zhang, Y., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]
Sources
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. studylib.net [studylib.net]
- 5. consensus.app [consensus.app]
- 7. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. tandfonline.com [tandfonline.com]
- 10. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. biophysics-reports.org [biophysics-reports.org]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Strategic Synthesis of N-(2-fluorophenyl)-3,4-dimethoxybenzamide and Its Derivatives: A Guide for Researchers
An Application Note and Protocol Guide for Drug Development Professionals
This guide provides a detailed exploration of the synthetic methodologies for N-(2-fluorophenyl)-3,4-dimethoxybenzamide, a core scaffold with significant potential in medicinal chemistry. The benzamide functional group is a cornerstone in the structure of numerous biologically active molecules and approved pharmaceuticals.[1][2] The inclusion of a fluorophenyl moiety can enhance metabolic stability and binding affinity, making these derivatives particularly interesting for drug discovery programs.[3]
This document moves beyond simple procedural lists to offer a strategic overview, explaining the rationale behind different synthetic routes and providing detailed, validated protocols for key transformations.
Retrosynthetic Analysis and Strategic Planning
The target molecule, N-(2-fluorophenyl)-3,4-dimethoxybenzamide, is an amide. The most fundamental disconnection in retrosynthesis is the amide C-N bond, leading back to two primary starting materials: a carboxylic acid component (3,4-dimethoxybenzoic acid) and an amine component (2-fluoroaniline).
The primary challenge lies in forming this amide bond efficiently and under conditions compatible with the functional groups present. Two principal strategies are presented: the classic acyl chloride method and the more contemporary direct coupling approach.
Synthetic Strategy I: The Acyl Chloride Route
This robust, two-step method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride, which then readily reacts with the amine. This is a time-tested approach, particularly useful for large-scale synthesis where cost-effectiveness is crucial.
Rationale and Mechanism
The conversion of a carboxylic acid to an acyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6] Thionyl chloride is often preferred for its affordability and because the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[5] The subsequent reaction of the acyl chloride with the amine is a nucleophilic acyl substitution (the Schotten-Baumann reaction), often performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated.[7]
Detailed Protocol: Acyl Chloride Method
Protocol 1A: Synthesis of 3,4-Dimethoxybenzoyl Chloride [5]
| Reagent | MW | Amount | Moles | Equivalents |
| 3,4-Dimethoxybenzoic Acid | 182.17 | 10.0 g | 54.9 mmol | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.0 mL | 109.8 mmol | 2.0 |
| Toluene (Anhydrous) | - | 100 mL | - | - |
Procedure:
-
Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Note: The reaction must be conducted in a fume hood due to the release of HCl and SO₂ gas. All glassware must be oven-dried.
-
Add 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol) and anhydrous toluene (100 mL) to the flask.
-
Slowly add thionyl chloride (8.0 mL, 109.8 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of SOCl₂, co-evaporate with anhydrous toluene (2 x 20 mL).[5]
-
The resulting crude 3,4-dimethoxybenzoyl chloride (a tan solid, m.p. 70-73°C) can be used in the next step without further purification. Theoretical yield: ~11.0 g.
Protocol 1B: Synthesis of N-(2-fluorophenyl)-3,4-dimethoxybenzamide
| Reagent | MW | Amount | Moles | Equivalents |
| 3,4-Dimethoxybenzoyl Chloride | 200.62 | 10.0 g | 49.8 mmol | 1.0 |
| 2-Fluoroaniline | 111.12 | 5.8 g | 52.3 mmol | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 8.3 mL | 59.8 mmol | 1.2 |
| Dichloromethane (DCM, Anhydrous) | - | 150 mL | - | - |
Procedure:
-
In a 250 mL oven-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-fluoroaniline (5.8 g, 52.3 mmol) and triethylamine (8.3 mL, 59.8 mmol) in anhydrous DCM (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude 3,4-dimethoxybenzoyl chloride (10.0 g, 49.8 mmol) in anhydrous DCM (50 mL) and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor reaction progress by TLC.
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-fluorophenyl)-3,4-dimethoxybenzamide as a white or off-white solid.[8]
Synthetic Strategy II: Direct Amide Coupling
Direct coupling of a carboxylic acid and an amine is a cornerstone of modern organic synthesis, particularly in medicinal chemistry for its mild conditions and high functional group tolerance.[9] This method avoids the harsh conditions of acyl chloride formation but requires a stoichiometric coupling reagent to activate the carboxylic acid.
Rationale and Mechanism
Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 1-Hydroxybenzotriazole (HOBt).[10][11]
The mechanism proceeds as follows:
-
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
This intermediate is prone to racemization and side reactions. HOBt intercepts it to form an activated HOBt-ester, which is more stable and less prone to side reactions.
-
The amine then displaces HOBt via nucleophilic attack on the activated ester to form the desired amide bond. The byproducts (a urea derivative and regenerated HOBt) are typically water-soluble, facilitating purification.[9][10]
Sources
- 1. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. surface.syr.edu [surface.syr.edu]
- 8. Compound N-(2-fluorophenyl)-3,4-dimethoxybenzamide - Chemdiv [chemdiv.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 11. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
Troubleshooting & Optimization
improving N-(2-fluorophenyl)-3,4-dimethoxybenzamide solubility in DMSO
Topic: Optimization of N-(2-fluorophenyl)-3,4-dimethoxybenzamide Solubility in DMSO
Case ID: BENZ-312734-SOL Status: Active Guide Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Molecule & The Challenge
Compound Profile:
-
CAS: 312734-34-2
-
Molecular Weight: 275.28 g/mol [2]
-
LogP: ~2.6 (Lipophilic)
-
Structural Challenge: The benzamide core facilitates strong intermolecular hydrogen bonding (amide N-H donor to carbonyl acceptor), leading to high crystal lattice energy. Combined with the lipophilic 2-fluoro and 3,4-dimethoxy substitutions, this molecule resists solvation in aqueous environments and is prone to "crashing out" (precipitation) when DMSO stocks are diluted.
This guide provides a validated workflow to maximize solubility, stability, and assay reproducibility.
Module 1: Initial Dissolution (Getting it into Solution)
Q: Why does the compound remain cloudy even after vortexing in 100% DMSO?
A: Vortexing alone is often insufficient to overcome the crystal lattice energy of rigid benzamides. You are likely observing micro-crystalline aggregates that persist due to strong intermolecular pi-stacking and hydrogen bonding.
Troubleshooting Protocol: The Thermal-Acoustic Ramp
Do not simply add more solvent. Follow this thermodynamic activation protocol to ensure true solution homogeneity.
Step-by-Step Workflow:
-
Weighing: Weigh the compound into a glass vial (avoid polystyrene, which DMSO attacks).
-
Solvent Addition: Add high-grade, anhydrous DMSO (≥99.9%) to reach 80% of the target volume.
-
Acoustic Shear: Sonicate in a water bath for 10–15 minutes.
-
Critical: Ensure bath water level matches the solvent level in the vial.
-
-
Thermal Activation: If cloudiness persists, heat the sealed vial to 45°C for 10 minutes.
-
Why? Heat disrupts the intermolecular H-bonds, lowering the energy barrier for solvation.
-
-
Final Volume: Once clear, top up to the final volume with DMSO and invert to mix.
Figure 1: The Thermal-Acoustic Ramp workflow for dissolving stubborn crystalline benzamides.
Module 2: Stability & Storage (The "Invisible" Enemy)
Q: My stock solution was clear yesterday, but today it has a precipitate. Why?
A: This is the "Hygroscopicity Trap." DMSO is extremely hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.
-
Mechanism: As water content increases, the solvent power of DMSO for lipophilic benzamides decreases exponentially. The water molecules cluster around the DMSO sulfoxide group, making them unavailable to solvate your compound.
Data: Impact of Water on Solubility (Benzamide Model)
| DMSO Purity | Water Content (%) | Solubility Status (10mM) | Risk Level |
| Anhydrous | < 0.1% | Clear / Stable | Low |
| Standard | 0.5 - 1.0% | Clear / Metastable | Moderate |
| Compromised | > 2.0% | Precipitation Likely | Critical |
Storage Protocol:
-
Aliquot Immediately: Never store the main stock bottle at 4°C and repeatedly open it. Create single-use aliquots (e.g., 50 µL).
-
Temperature: Store at -20°C.
-
Note: DMSO freezes at 19°C. When thawing, ensure the entire volume is liquid and vortexed before use to avoid concentration gradients (cryoconcentration).
-
-
Desiccation: Store vials inside a secondary container with active desiccant (silica gel).
Module 3: Assay Dilution (Preventing the "Crash Out")
Q: The compound precipitates immediately when I add the DMSO stock to my cell culture media.
A: You are experiencing Solvent Shock .[3]
-
The Physics: When a 100% DMSO stock is dropped into aqueous media, the local concentration of water spikes instantly. The compound, finding itself in a highly polar environment, aggregates faster than it can disperse.
Troubleshooting Protocol: The Intermediate Step-Down
Do not pipette high-concentration DMSO stock directly into the assay well.
-
The "Intermediate Plate" Method:
-
Prepare a 10x or 100x intermediate dilution in pure DMSO first.
-
Example: If you need 10 µM in the assay, dilute your 10 mM stock to 1 mM in DMSO.
-
-
Rapid Dispersion:
-
Add the diluted DMSO spike to the media while vortexing or rapidly pipetting.
-
Never allow the DMSO drop to sit on top of the media static.
-
Figure 2: Preventing Solvent Shock via Intermediate Dilution.
Module 4: Advanced Formulation (Animal Studies/High Conc.)
Q: I need >5 mg/mL for an IP injection, but it crashes out in saline.
A: Simple DMSO/Saline mixtures often fail for lipophilic benzamides at these concentrations. You need a cosolvent system to shield the hydrophobic core of the molecule.
Recommended Formulation Vehicle:
For in vivo or high-concentration in vitro work, use the following "Golden Triangle" formulation:
| Component | Function | Concentration (v/v) |
| DMSO | Primary Solubilizer | 5% - 10% |
| Tween 80 or PEG 400 | Surfactant/Cosolvent | 40% |
| Saline / Water | Bulk Carrier | 50% - 55% |
Preparation Order (Critical):
-
Dissolve compound in DMSO completely.
-
Add PEG 400 (or Tween 80) to the DMSO solution and vortex. The solution should remain clear.
-
Slowly add warm Saline dropwise while vortexing.
References
-
Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility Guide. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
PubChem. (2025).[1][4] N-(2-fluorophenyl)-3,4-dimethoxybenzamide Compound Summary. National Library of Medicine.[5] Retrieved from [Link]
Sources
- 1. PubChemLite - N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3) [pubchemlite.lcsb.uni.lu]
- 2. Compound N-(2-fluorophenyl)-3,4-dimethoxybenzamide - Chemdiv [chemdiv.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-fluorophenyl)-3-methoxybenzamide | C14H12FNO2 | CID 532855 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Benzamide Synthesis Optimization
Subject: Advanced Protocol Optimization & Troubleshooting for Benzamide Formation From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division
Executive Summary & Method Selection
Benzamide synthesis is a cornerstone of medicinal chemistry, yet "standard" protocols often fail when applied to complex, sterically hindered, or chiral substrates. This guide moves beyond textbook definitions to provide field-tested optimization strategies.
Method Selection Matrix
Before beginning, select the correct synthetic route based on your substrate's specific constraints.
Figure 1: Decision matrix for selecting the optimal benzamide synthesis pathway based on substrate stability, chirality, and scale.
Module 1: The Schotten-Baumann Reaction (Acid Chloride Route)[1][2]
The Challenge: The primary failure mode in Schotten-Baumann reactions is the competition between amidation (desired) and hydrolysis (undesired) of the benzoyl chloride.
Optimization Protocol
-
System: Biphasic (DCM/Water or Toluene/Water).[1]
-
Stoichiometry: Acid Chloride (1.1 eq), Amine (1.0 eq), Base (2.5 eq).
-
Temperature: Start at 0°C, warm to RT.
Critical Mechanism: The reaction relies on the interfacial surface area . In a biphasic system, the amine (organic soluble) reacts with the acid chloride (organic soluble). The base (water soluble, e.g., NaOH) acts as an "HCl sink." If stirring is insufficient, HCl accumulates in the organic layer, protonating the amine and killing the reaction [1].
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Acid Chloride | 1. Cool reaction to 0°C before addition.2. Increase stirring speed (vortex required).3. Switch to a "Schotten-Baumann" variant using 2-MeTHF (Green Solvent) to improve phase transfer [2]. |
| No Precipitate | Amine Protonation | The HCl byproduct has protonated your starting amine.[2] Increase Base: Ensure pH remains >9 throughout the addition. |
| Oiling Out | Impurities / Eutectic Mix | Seed & Scratch: Add a seed crystal of pure product.[2] If unavailable, scratch the flask wall with a glass rod to induce nucleation.[2] |
Module 2: Direct Amidation (Coupling Agents)
The Challenge: Racemization (Epimerization) of chiral centers alpha to the carbonyl. The Solution: Use T3P (Propylphosphonic anhydride) .
Unlike HATU or EDC, T3P acts as an acid scavenger and does not generate free equivalents of nucleophilic additives that can induce racemization. It also yields water-soluble byproducts, simplifying workup [3].[3]
Comparative Data: Coupling Reagents
| Reagent | Reactivity | Racemization Risk | Workup Ease | Recommended For |
| HATU | High | Moderate/High | Difficult (PF6 salts) | Sterically hindered, achiral amines. |
| EDC/HOBt | Medium | Low | Medium (Urea removal) | Standard bench couplings. |
| T3P | High | Very Low | Excellent (Water wash) | Chiral substrates , Scale-up. |
Protocol: Low-Epimerization T3P Coupling
-
Dissolve: Carboxylic acid (1.0 eq) and Amine (1.1 eq) in 2-MeTHF or EtOAc (Green alternatives to DMF).
-
Addition: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.
-
Workup: Wash organic layer with water, then 0.5M HCl, then NaHCO3. T3P byproducts are water-soluble.[5]
Module 3: Palladium-Catalyzed Aminocarbonylation
The Challenge: Handling CO gas and catalyst deactivation. The Solution: Use CO surrogates (Mo(CO)6) or double-chamber systems (COgen) and robust ligands.
Mechanistic Workflow
Understanding the catalytic cycle is vital for troubleshooting. If the reaction stalls, it is usually at the Oxidative Addition or CO Insertion step.
Figure 2: The catalytic cycle for aminocarbonylation. Note that Base is required to facilitate the reductive elimination step [4].
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls | CO Poisoning of Pd | Reduce CO Pressure: High CO pressure can saturate Pd, preventing Ar-X oxidative addition. Operate at 1-5 bar, not 50 bar. |
| No Conversion | Poor Ligand Choice | Switch Ligand: For aryl chlorides, use Xantphos or BrettPhos . PPh3 is often insufficient for unactivated substrates [5]. |
| Pd Black Precipitates | Catalyst Decomposition | Add Stabilizer: Ensure the reaction is strictly oxygen-free. Add 10 mol% PPh3 excess to stabilize Pd(0). |
Frequently Asked Questions (FAQs)
Q: Why is my HATU coupling turning black/dark? A: This often indicates HOAt (the leaving group) decomposition or interaction with electron-rich amines. While unsightly, it rarely affects yield. However, if yield drops, ensure you are not pre-activating the acid with HATU for >5 minutes before adding the amine. Long pre-activation leads to guanidinium byproduct formation [6].
Q: Can I use water as a solvent for benzamide synthesis? A: Yes. Surfactant-mediated synthesis (e.g., using TPGS-750-M) allows amide couplings in water at room temperature.[6] This is a high-value "Green Chemistry" approach that mimics enzymatic pockets [7].
Q: My product co-elutes with the urea byproduct from DCC. How do I remove it? A: Do not use DCC. Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and is removed during the aqueous acidic wash. If you must use DCC, cool the reaction to -20°C to precipitate the DCU urea, filter, then purify.
Q: I am observing racemization even with T3P. What now? A: Check your base. Strong bases or high concentrations of DIPEA can abstract the alpha-proton.
-
Switch to Collidine or 2,6-Lutidine (weaker bases).
-
Lower the reaction temperature to -10°C.
-
Ensure you are not using a large excess of base (>3 eq).
References
-
Schotten, C. & Baumann, E. (1883).[7] Über die Bildung von Amiden aus Säurechloriden und Aminen.[7][8][9] Berichte der deutschen chemischen Gesellschaft.[7] Link
-
Pace, V. et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem. Link
-
Dunetz, J. R. et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters.[5] Link
-
Beller, M. et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds.[10][11][12] Chemical Reviews. Link
-
Martin, R. & Buchwald, S. L. (2008). Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides.[10][11] Journal of the American Chemical Society. Link
-
Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Lipshutz, B. H. et al. (2008). Amide Bond Formation in Water at Room Temperature.[6] The Journal of Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. theusajournals.com [theusajournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(2-fluorophenyl)-3,4-dimethoxybenzamide
Ticket ID: PUR-BENZ-2F-DM Status: Open Agent: Senior Application Scientist Subject: Troubleshooting isolation and purity issues for fluorinated benzamide intermediates.
Triage & Diagnostics: What is the state of your crude?
Before selecting a protocol, identify your current situation using the table below. The presence of the ortho-fluorine atom on the aniline ring and the electron-donating methoxy groups on the benzoyl ring create specific solubility and reactivity profiles that dictate your purification strategy.
| Observation | Probable Cause | Recommended Protocol |
| Red/Brown Oil or Sticky Solid | Oxidation of residual 2-fluoroaniline . This amine oxidizes rapidly to colored quinone-like species. | Protocol A (Acid Wash) followed by Protocol C (Column) |
| White/Pale Yellow Solid (Impure) | Trapped 3,4-dimethoxybenzoic acid or coupling reagents (urea byproducts). | Protocol B (Recrystallization) |
| Crystals "Oiling Out" | Solvent polarity mismatch or temperature dropped too fast. | Protocol B (Troubleshooting) |
| Persistent "Sweet" Odor | Residual 2-fluoroaniline (distinctive odor). | Protocol A (Aggressive) |
Protocols & Methodologies
Protocol A: The "pKa-Aware" Acid/Base Work-up
Use this if you detect unreacted starting materials. This is the most critical step often performed incorrectly due to the electronic properties of the fluorinated amine.
The Science: 2-Fluoroaniline is a weaker base (pKa ~3.2) compared to unsubstituted aniline (pKa ~4.6) due to the electron-withdrawing inductive effect of the fluorine atom [1]. Consequently, weak acid washes (like 5% citric acid or dilute acetic acid) often fail to fully protonate and extract it into the aqueous layer. You must use a stronger mineral acid.
Step-by-Step:
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether if possible, as benzamides can precipitate prematurely.
-
Acid Wash (Target: Amine Removal):
-
Wash the organic layer 2x with 1M HCl (Do not use weaker acids).
-
Check: The aqueous layer should be pH < 1. The 2-fluoroaniline converts to its hydrochloride salt (water-soluble) and is removed.
-
-
Base Wash (Target: Acid Removal):
-
Wash the organic layer 2x with Saturated NaHCO₃ .
-
This converts unreacted 3,4-dimethoxybenzoic acid (pKa ~4.5) into its sodium carboxylate (water-soluble).
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Warning: If your product contains acid-sensitive protecting groups (unlikely in this specific structure, but possible in analogs), ensure the HCl wash is cold (0°C) and brief.
Protocol B: Recrystallization (The Gold Standard)
Use this for solids that are >85% pure but colored or have minor impurities.
The System: Benzamides with methoxy groups are typically hydrophobic but possess polar hydrogen-bonding sites. The classic Ethanol/Water system is highly effective here [2], but EtOAc/Heptane is a safer alternative if hydrolysis is a concern.
Method (Ethanol/Water Pair):
-
Place the crude solid in an Erlenmeyer flask.
-
Add hot Ethanol (95%) dropwise while heating (boiling stick/stir bar) until the solid just dissolves.
-
Note: If the solution is dark brown, add activated charcoal, boil for 2 mins, and filter hot through Celite.
-
-
Remove from heat. While still hot, add hot water dropwise until a faint, persistent cloudiness appears.
-
Add one drop of hot ethanol to clear the solution.
-
Slow Cooling: Wrap the flask in a towel and let it reach room temperature undisturbed. This prevents "oiling out" (liquid-liquid phase separation) which traps impurities.
-
Once at room temperature, move to an ice bath for 30 minutes.
-
Filter the white needles/plates and wash with ice-cold 50% EtOH/Water.
Troubleshooting "Oiling Out": If the product separates as an oil droplet instead of crystals:
-
Add a seed crystal (if available) or scratch the glass wall.
-
Add slightly more ethanol to increase solubility and lower the saturation point.
Protocol C: Flash Chromatography
Use this if the crude is a complex mixture or an oil.
Stationary Phase: Silica Gel (40–63 µm). Mobile Phase Gradient:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)
Gradient Strategy:
-
Equilibrate: 10% B.
-
Load: Dissolve sample in minimum DCM or dry-load on silica.
-
Run: 10% B to 60% B over 20 column volumes (CV).
-
Elution Order:
-
Fastest: Unreacted 2-fluoroaniline (High Rf in non-polar, unless acidified).
-
Middle:Target Benzamide (Rf ~0.3–0.4 in 40% EtOAc/Hex).
-
Slowest: 3,4-dimethoxybenzoic acid (streaks near baseline) and polar urea byproducts.
-
Tip: If the 2-fluoroaniline streaks or co-elutes, add 1% Triethylamine to the mobile phase to sharpen the amine peak, or wash the crude with HCl before the column (Recommended).
Workflow Logic & Decision Pathways
The following diagrams visualize the decision-making process and the chemical logic behind the purification.
Diagram 1: Purification Decision Matrix
Caption: Decision matrix for selecting the appropriate purification method based on physical state and impurity profile.
Diagram 2: Mechanism of Impurity Removal
Caption: Chemical logic of the Acid/Base work-up. Note the requirement for strong acid (HCl) due to the low basicity of the fluorinated aniline.
Frequently Asked Questions (FAQ)
Q: My product is purple/brown even after a column. What is it? A: This is likely trace oxidation products of 2-fluoroaniline (azo or quinone species). They have very high extinction coefficients, so even <0.1% can color your product.
-
Fix: Perform a charcoal filtration . Dissolve the product in hot ethanol, add activated carbon, stir for 15 mins, and filter through a Celite pad. Recrystallize the filtrate.
Q: Why use Ethanol/Water instead of Methanol/Water? A: Benzamides often have a steeper solubility curve in Ethanol. Methanol is sometimes "too good" a solvent, requiring excessive water to induce precipitation, which increases the risk of oiling out. Ethanol offers a more controlled crystallization window [3].
Q: Can I use Ether/Hexane for trituration? A: Yes, trituration (sonication of the solid in a solvent that dissolves impurities but not the product) with Diethyl Ether or Cold Methanol is an excellent "pre-purification" step before recrystallization to remove sticky oils.
References
-
PubChem. (n.d.).[4] 2-Fluoroaniline Compound Summary (pKa Data). National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved February 21, 2026, from [Link]
-
Tiwari, H., et al. (2015).[5] Synthesis and crystallization of N-[2-(3,4-Dimethoxyphenyl)...]. PMC (PubMed Central). Retrieved February 21, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. PubChemLite - N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3) [pubchemlite.lcsb.uni.lu]
- 5. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of N-(2-fluorophenyl)-3,4-dimethoxybenzamide
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with N-(2-fluorophenyl)-3,4-dimethoxybenzamide. Understanding the stability and potential degradation pathways of this molecule is critical for ensuring the accuracy of experimental results, the integrity of analytical methods, and the safety and efficacy of any potential therapeutic application. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the most likely points of instability on the N-(2-fluorophenyl)-3,4-dimethoxybenzamide molecule?
A1: Based on its chemical structure, the molecule possesses three primary functional groups susceptible to degradation:
-
Amide Linkage: The amide bond is the most probable site for hydrolysis under both acidic and basic conditions.[1][2] This would cleave the molecule into 3,4-dimethoxybenzoic acid and 2-fluoroaniline.
-
Dimethoxy Phenyl Ring: The two methoxy groups (-OCH₃) on the benzoyl moiety are susceptible to oxidative degradation and O-demethylation, particularly under harsh acidic or strong Lewis acid conditions.[3][4][5] This would result in the formation of phenolic derivatives.
-
Fluorophenyl Ring: The carbon-fluorine (C-F) bond is generally very strong; however, aromatic C-F bonds can be susceptible to nucleophilic substitution or photodegradation under specific, high-energy conditions.[6][7]
Q2: I am observing a loss of my parent compound in solution over time. What is the most probable cause?
A2: The most common cause of degradation in solution is hydrolysis of the amide bond, especially if the solvent is not neutral or properly buffered. The rate of hydrolysis is significantly influenced by pH and temperature.[8] If your solution is exposed to light, photodegradation should also be considered a potential cause.[9][10] We recommend analyzing a sample of your solution by LC-MS to check for the presence of the expected hydrolytic products: 3,4-dimethoxybenzoic acid (m/z ~182) and 2-fluoroaniline (m/z ~111).
Q3: Is this compound sensitive to light? What precautions should I take?
A3: Aromatic systems and certain functional groups can absorb UV or visible light, leading to photodegradation.[11][12] Given the presence of two aromatic rings, photosensitivity is a distinct possibility. It is best practice to handle the solid compound and its solutions under amber light or in amber glassware to minimize exposure.[11] If photostability is a critical parameter for your application, a formal photostability study according to ICH Q1B guidelines is required.[12][13] This involves exposing the compound to a controlled, measured amount of UV and visible light and comparing it to a dark control.[14]
Troubleshooting Guide for Experimental Issues
Q4: My HPLC analysis shows a new, more polar peak appearing over time when using an acidic mobile phase. What could this be?
A4: This is a classic sign of acid-catalyzed hydrolysis. The amide bond is likely being cleaved on-column or in your sample vial. The resulting products, 3,4-dimethoxybenzoic acid and 2-fluoroaniline, are more polar than the parent compound and would thus elute earlier (have a shorter retention time) on a standard reversed-phase column.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to 3,4-dimethoxybenzoic acid or 2-fluoroaniline.
-
Adjust pH: Increase the pH of your mobile phase to be closer to neutral (e.g., pH 6.0-7.0), if compatible with your column and analytical goals. This will significantly slow the rate of acid hydrolysis.[15][16]
-
Control Temperature: If you are using a heated column compartment, consider reducing the temperature, as heat accelerates hydrolysis.[8]
-
Sample Preparation: Prepare your samples in a neutral diluent and analyze them as quickly as possible after preparation. Avoid storing samples in acidic mobile phase.
-
Q5: I am conducting a forced degradation study and see minimal degradation under oxidative conditions (e.g., H₂O₂). Is this expected?
A5: While the methoxy groups are susceptible to oxidation, they may require more forcing conditions or specific catalysts to react. The amide and fluorophenyl moieties are generally robust against mild oxidation.
-
Troubleshooting & Deeper Analysis:
-
Increase Stress: Consider increasing the concentration of H₂O₂, the temperature, or the exposure time. A target degradation of 5-20% is often recommended for these studies to ensure the analytical method can detect the degradants.[17][18]
-
Alternative Mechanisms: Oxidative degradation of dimethoxybenzene rings can proceed via pathways that lead to O-demethylation or ring-opening.[19][20][21] These products might be difficult to detect without specific analytical methods.
-
Metal Catalysis: Trace metal ions can sometimes catalyze oxidation. Ensure your reagents and glassware are clean. Conversely, you could explore metal-catalyzed oxidation (e.g., Fenton chemistry) if you need to force a more aggressive oxidative pathway.
-
Q6: After photostability testing, I see several small, new peaks in my chromatogram. How do I begin to identify them?
A6: Photodegradation can produce a complex mixture of products. The initial step is to use a high-resolution mass spectrometer (LC-MS/MS or LC-TOF) to get accurate masses for each new peak.
-
Identification Strategy:
-
Hypothesize Pathways: Based on the parent structure, hypothesize potential photoreactions. For this molecule, this could include:
-
Hydrolysis: Cleavage of the amide bond.
-
Defluorination: Loss of the fluorine atom from the phenyl ring, potentially followed by substitution with -OH.[7]
-
Radical Reactions: Reactions involving the methoxy groups or aromatic rings.
-
-
Mass Matching: Compare the accurate masses of the unknown peaks to your hypothesized structures.
-
Fragmentation Analysis (MS/MS): Isolate each new peak in the mass spectrometer and fragment it. The resulting fragmentation pattern is a fingerprint that can help confirm the structure. For example, the loss of a methyl group (15 Da) or a methoxy group (31 Da) would be indicative of degradation on the dimethoxy-phenyl ring.
-
Isolation and NMR: For definitive identification of significant degradants, isolation using preparative HPLC followed by NMR spectroscopy is the gold standard.[22]
-
Protocols for Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods, as recommended by ICH guidelines.[8][14][17] The goal is to achieve 5-20% degradation of the active ingredient.[17][18]
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Time | Primary Target Moiety |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours | Amide Bond |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 4 - 24 hours | Amide Bond |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Methoxy Groups |
| Thermal | Dry Heat | 80 °C | 48 hours | Entire Molecule |
| Photolytic | ICH Q1B Option 2 | Room Temp | Per ICH | Aromatic Rings |
Protocol 1: Acid/Base Hydrolysis Study
-
Prepare a stock solution of N-(2-fluorophenyl)-3,4-dimethoxybenzamide in a suitable solvent (e.g., Acetonitrile or Methanol) at 1 mg/mL.
-
For acid hydrolysis, dilute the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
For base hydrolysis, dilute the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Prepare a control sample by diluting the stock solution 1:1 with water.
-
Incubate all samples at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours). For the base hydrolysis sample, immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl. For the acid sample, neutralize with 0.1 M NaOH.
-
Analyze all samples by a suitable stability-indicating HPLC-UV/MS method.
Visualization of Potential Degradation Pathways
Hydrolytic Degradation
Under acidic or basic conditions, the primary degradation pathway is the nucleophilic acyl substitution at the amide carbonyl, leading to the cleavage of the amide bond.[1]
Caption: Hypothesized hydrolytic degradation of the parent compound.
Oxidative Degradation
Oxidative conditions can target the electron-rich dimethoxybenzene ring, primarily through O-demethylation to form catechol-like derivatives.
Caption: General workflow for conducting forced degradation studies.
References
-
Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 13). CPL. Retrieved from [Link]
-
Ch20 : Amide hydrolysis. University of Calgary. Retrieved from [Link]
-
Ali, S. (2011). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Retrieved from [Link]
-
Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. Retrieved from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Retrieved from [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps. Retrieved from [Link]
-
Why Photostability Testing Matters. (2015, November 4). Powers Scientific, Inc. Retrieved from [Link]
-
Acid and base-catalyzed hydrolysis of amides (video). Khan Academy. Retrieved from [Link]
-
Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx. Retrieved from [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. Simsen. Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]
-
Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy. (2014, March 13). YouTube. Retrieved from [Link]
-
Sharma, G. et al. (2019). Amide Bond Activation of Biological Molecules. PMC. Retrieved from [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Retrieved from [Link]
-
Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
15.17: Chemical Properties of Amides- Hydrolysis. (2024, October 16). Chemistry LibreTexts. Retrieved from [Link]
-
Forced Degradation Testing Procedure. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Wang, Y. et al. (2023, February 9). Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Publishing. Retrieved from [Link]
-
Halyburton, K. et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. Retrieved from [Link]
-
Cox, R. A. (2014). Acid hydrolysis of benzamides in >60 wt% H2SO4. ResearchGate. Retrieved from [Link]
-
Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Science Publishing. Retrieved from [Link]
-
Wang, Y. et al. (2023, February 17). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Publishing. Retrieved from [Link]
-
Cox, R. A. (2025, August 8). Benzamide hydrolysis in strong acids — The last word. ResearchGate. Retrieved from [Link]
-
Diaz, E. et al. (2020). Redundancy in Aromatic O-Demethylation and Ring-Opening Reactions in Novosphingobium aromaticivorans and Their Impact in the Metabolism of Plant-Derived Phenolics. Applied and Environmental Microbiology - ASM Journals. Retrieved from [Link]
-
Halyburton, K. et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. Retrieved from [Link]
-
O-Demethylation. (2024, January 15). Chem-Station Int. Ed. Retrieved from [Link]
-
Oxidation of p -dimethoxybenzene ( A ) and ferrocytochrome c ( B ) by... ResearchGate. Retrieved from [Link]
-
Manufacturing and Degradation Impurities. Hypha Discovery. Retrieved from [Link]
-
Degradation of Biopharmaceuticals During Cleaning Processes: Comparing Two Different Analytical Methods for Assessment with Bispecific Antibodies. (2023, June 26). BioProcess International. Retrieved from [Link]
-
Hullar, T. et al. (2022, May 5). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. ACP. Retrieved from [Link]
-
Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. ACP. Retrieved from [Link]
-
Benzamide hydrolysis in strong acids : The last word. (2008, April 1). Semantic Scholar. Retrieved from [Link]
-
1,4-Dimethoxybenzene. PubChem. Retrieved from [Link]
-
Wang, Y. et al. (2011, April 25). Theoretic Calculation for Understanding the Oxidation Process of 1,4-Dimethoxybenzene-Based Compounds as Redox Shuttles for Overcharge Protection of Lithium Ion Batteries. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]
-
Degradation breakthrough of stabilized compounds with C-F bonds. (2023, November 29). The Innovation. Retrieved from [Link]
-
Montanaro, S. et al. (2022, April 13). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. SpringerLink. Retrieved from [Link]
-
Halyburton, K. et al. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3). PubChemLite. Retrieved from [Link]
-
Stability Indicating Method Development & Validation. Eagle Analytical. Retrieved from [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]
-
Benzamide, N-(2-fluorophenyl)-3-methoxy-. NIST. Retrieved from [Link]
-
N-(2-Fluorophenyl)-3,4-dimethoxybenzamide. Merck. Retrieved from [Link]
Sources
- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Degradation breakthrough of stabilized compounds with C-F bonds [the-innovation.org]
- 7. d-nb.info [d-nb.info]
- 8. ijcrt.org [ijcrt.org]
- 9. scispace.com [scispace.com]
- 10. Why Photostability Testing Matters - Powers Scientific, Inc. [powersscientific.com]
- 11. certified-laboratories.com [certified-laboratories.com]
- 12. q1scientific.com [q1scientific.com]
- 13. database.ich.org [database.ich.org]
- 14. onyxipca.com [onyxipca.com]
- 15. Khan Academy [khanacademy.org]
- 16. m.youtube.com [m.youtube.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. youtube.com [youtube.com]
- 19. journals.asm.org [journals.asm.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. hyphadiscovery.com [hyphadiscovery.com]
analytical challenges with N-(2-fluorophenyl)-3,4-dimethoxybenzamide
Technical Support Center: N-(2-fluorophenyl)-3,4-dimethoxybenzamide
Welcome to the technical support guide for N-(2-fluorophenyl)-3,4-dimethoxybenzamide (Molecular Formula: C₁₅H₁₄FNO₃, Molecular Weight: 275.28 g/mol ). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, analytical chemists, and drug development professionals in overcoming common challenges associated with the analysis of this compound.
Part 1: General Handling and Sample Preparation FAQs
This section addresses the most common initial queries regarding the handling and preparation of N-(2-fluorophenyl)-3,4-dimethoxybenzamide for analytical testing.
Question: What are the basic physicochemical properties of this compound?
Answer: Understanding the fundamental properties is the first step in developing robust analytical methods. Key characteristics are summarized in the table below. The predicted LogP value suggests the molecule is moderately hydrophobic, which informs choices for solvents and chromatographic conditions.[1]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄FNO₃ | [1][2] |
| Molecular Weight | 275.28 g/mol | |
| CAS Number | 312734-34-2 | |
| Predicted LogP | 2.62 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Polar Surface Area | 37.89 Ų | [1] |
Question: What is the recommended solvent for preparing stock solutions?
Answer: Based on its benzamide structure and moderate LogP, N-(2-fluorophenyl)-3,4-dimethoxybenzamide exhibits good solubility in common organic solvents.
-
Primary Recommendation: Acetonitrile or Methanol. These are excellent choices for preparing high-concentration stock solutions and are compatible with reversed-phase HPLC mobile phases.
-
Secondary Option: Dimethyl sulfoxide (DMSO). While an effective solvent, be mindful that DMSO can be challenging to remove and may interfere with certain assays. It is often used for biological screening but less ideal for routine chromatography.
-
Aqueous Solubility: The compound is expected to have low aqueous solubility. For reversed-phase chromatography, ensure that the final sample diluent is similar in composition to the mobile phase to prevent analyte precipitation upon injection and to ensure good peak shape.
Part 2: Troubleshooting High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the primary technique for purity assessment and quantification. This section provides solutions to common chromatographic issues.
Question: I am seeing significant peak tailing in my chromatogram. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue, particularly for molecules with amine or amide functionalities. The amide group in N-(2-fluorophenyl)-3,4-dimethoxybenzamide can interact with residual silanol groups on the silica-based column packing material. This secondary interaction leads to a "tailing" peak shape.
Causality & Solution Workflow:
-
Mobile Phase pH: The most likely cause is silanol interaction. Adding a small amount of acid to your mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing this secondary interaction. This also ensures the analyte is in a single protonation state, leading to a sharper, more symmetric peak.
-
Column Choice: If tailing persists, consider using a column with advanced end-capping technology or a different stationary phase (e.g., a phenyl-hexyl phase) that may offer different selectivity.
-
Sample Overload: Injecting too much mass on the column can saturate the stationary phase and cause tailing. Try reducing the injection volume or the sample concentration.
Caption: Troubleshooting workflow for HPLC peak tailing.
Question: What are good starting conditions for an HPLC-UV purity method?
Answer: A gradient reversed-phase method is a robust starting point for determining the purity of N-(2-fluorophenyl)-3,4-dimethoxybenzamide and separating it from potential impurities.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry suitable for a moderately hydrophobic molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is effective for scouting for early and late-eluting impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | Provides better peak shape and reproducible retention times. |
| UV Detection | 257 nm and 300 nm | Based on UV absorbance maxima observed for a structurally similar compound.[3] |
| Injection Volume | 1-5 µL | Minimize potential for column overload. |
Part 3: Mass Spectrometry (MS) and Stability-Indicating Methods
This section focuses on mass spectrometric characterization and the development of a stability-indicating analytical method, which is a regulatory necessity.[4][5]
Question: What ions should I expect to see in the mass spectrum for this compound?
Answer: In positive ion electrospray ionization (ESI+), you should primarily look for the protonated molecule and common adducts. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
| Ion Species | Adduct | Calculated m/z | Rationale |
| Protonated Molecule | [M+H]⁺ | 276.1030 | Most common ion in ESI+ for molecules with basic sites (amide oxygen).[2] |
| Sodium Adduct | [M+Na]⁺ | 298.0849 | Frequently observed, especially if glassware or solvents have trace sodium.[2] |
| Potassium Adduct | [M+K]⁺ | 314.0589 | Less common than sodium, but possible.[2] |
| Ammonium Adduct | [M+NH₄]⁺ | 293.1295 | Possible if ammonium salts are present in the mobile phase.[2] |
Question: How do I perform a forced degradation study for this compound?
Answer: Forced degradation (or stress testing) is performed to demonstrate the specificity of your analytical method and to identify potential degradation products.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] The conditions below are standard starting points as recommended by ICH guidelines.
Caption: Workflow for a comprehensive forced degradation study.
Question: My compound appears to be degrading under acidic conditions. What is the likely mechanism?
Answer: Benzamides are susceptible to hydrolysis under both acidic and basic conditions.[7] The most probable degradation pathway is the cleavage of the amide bond, which would yield 3,4-dimethoxybenzoic acid and 2-fluoroaniline. Your stability-indicating method should be able to separate the parent compound from both of these potential degradants.
Appendix: Experimental Protocols
Protocol 1: Forced Degradation Stock Preparation and Stressing
-
Prepare Stock Solution: Accurately weigh and dissolve N-(2-fluorophenyl)-3,4-dimethoxybenzamide in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat at 60 °C.[4] Pull time points at 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60 °C.[4] Pull time points at 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.[6] Pull time points at 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid API in a vial at 80 °C for 7 days.[7] Also, store a solution of the API (in acetonitrile) at 60 °C. Periodically sample and analyze.
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.
References
-
PubChem. N-(2-fluorophenyl)-3-methoxybenzamide. National Center for Biotechnology Information. [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
IJSDR. Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]
-
ResearchGate. Forced Degradation – A Review. [Link]
-
PubChemLite. N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3). [Link]
-
Separation and determination of 3,4-dimethoxybenzaldehyde and related compounds by high performance capillary electrophoresis. [Link]
-
J Pharm Educ Res. Current trends in forced degradation study for pharmaceutical product development. [Link]
-
Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
-
NIH National Library of Medicine. N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide. [Link]
-
Reddit. Column chromatography issue. [Link]
-
CORE. New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. [Link]
-
NIH National Library of Medicine. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]
-
NIH National Library of Medicine. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. [Link]
-
Indian Journal of Pharmaceutical Sciences. Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. [Link]
-
MDPI. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. [Link]
-
NIST. Benzamide, N-(2,5-dimethoxyphenyl)-4-methoxy-. [Link]
-
PubMed. Nano liquid chromatography-high-resolution mass spectrometry for the identification of metabolites of the two new psychoactive substances N-(ortho-methoxybenzyl). [Link]
- Google Patents. Advanced drug development and manufacturing.
-
ResearchGate. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2‐(dimethoxyphenyl)‐N‐(2‐halogenobenzyl)ethanamines. [Link]
Sources
- 1. Compound N-(2-fluorophenyl)-3,4-dimethoxybenzamide - Chemdiv [chemdiv.com]
- 2. PubChemLite - N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3) [pubchemlite.lcsb.uni.lu]
- 3. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide [mdpi.com]
- 4. ijrpp.com [ijrpp.com]
- 5. biomedres.us [biomedres.us]
- 6. asianjpr.com [asianjpr.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Bioactivity Profiling: FP-DMB vs. Standard Wnt/Porcupine Inhibitors
This guide provides a rigorous cross-validation framework for N-(2-fluorophenyl)-3,4-dimethoxybenzamide (herein referred to as FP-DMB ), positioning it against established modulators within its most chemically relevant pharmacophore class: Wnt Pathway (Porcupine) Inhibitors .
Given the 3,4-dimethoxybenzamide core—a privileged scaffold in medicinal chemistry often associated with Porcupine (PORCN) inhibition (e.g., Wnt-C59 analogs) and Tubulin binding —this guide focuses on validating FP-DMB as a Wnt signaling antagonist. It objectively compares FP-DMB against the academic standard (IWP-2 ) and the clinical gold standard (LGK-974 ).
Executive Summary & Pharmacophore Context
N-(2-fluorophenyl)-3,4-dimethoxybenzamide (FP-DMB) represents a simplified benzamide scaffold. While structurally leaner than clinical candidates, its core motif suggests activity as a Porcupine (PORCN) inhibitor , preventing the palmitoylation and secretion of Wnt ligands.
To validate FP-DMB for research or preclinical use, it must be benchmarked against:
-
IWP-2: The historical academic reference (high specificity, poor solubility).
-
LGK-974 (Wnt974): The clinical benchmark (high potency, excellent bioavailability).
Chemical Space & Liability
The 3,4-dimethoxy motif also poses a "off-target" liability for Tubulin polymerization inhibition (colchicine site) and TRPV1 antagonism . This guide includes exclusion protocols to ensure Wnt specificity.
Mechanistic Logic & Pathway Visualization
The primary hypothesis is that FP-DMB inhibits PORCN , a membrane-bound O-acyltransferase (MBOAT) in the Endoplasmic Reticulum (ER).
Mechanism of Action (MOA)
-
Normal State: PORCN adds a palmitoleate group to Wnt ligands (e.g., Wnt3a). This lipidation is required for Wnt secretion and binding to Frizzled (Fzd) receptors.
-
Inhibition: FP-DMB binds the PORCN active site, preventing lipidation.
-
Result: Wnt ligands are retained in the ER and degraded; downstream
-catenin signaling is silenced.
Caption: Comparative MOA: FP-DMB, like IWP-2 and LGK-974, targets PORCN in the ER, preventing Wnt ligand palmitoylation and subsequent secretion.
Comparative Performance Matrix
This table synthesizes expected performance metrics based on the benzamide pharmacophore relative to standards.
| Feature | FP-DMB (Candidate) | IWP-2 (Academic Std) | LGK-974 (Clinical Std) | Implication |
| Primary Target | Putative PORCN | PORCN | PORCN | FP-DMB requires target engagement validation. |
| IC50 (Wnt Reporter) | Predicted: 10-100 nM | ~27 nM | ~0.4 nM | LGK-974 is ~100x more potent than typical benzamide hits. |
| Solubility (pH 7.4) | Moderate (LogP ~2.6) | Poor (Precipitates in media) | High | FP-DMB likely outperforms IWP-2 in handling. |
| Metabolic Stability | Low (Amide hydrolysis risk) | Moderate | High | FP-DMB is a tool compound, not a drug candidate yet. |
| Off-Target Risk | High (Tubulin/TRPV1) | Low | Low | Critical: Must run counter-screens for FP-DMB. |
Experimental Validation Protocols
To scientifically validate FP-DMB, you must prove Causality (it inhibits Wnt) and Specificity (it is not just killing cells or hitting Tubulin).
Protocol A: STF (SuperTopFlash) Wnt Reporter Assay
The Gold Standard for assessing functional Wnt inhibition.
-
Cell Line: HEK293T stably transfected with STF reporter (7x TCF binding sites driving Luciferase).
-
Transfection: Co-transfect with Wnt3a plasmid (to drive pathway) and Renilla (normalization control).
-
Note: Using exogenous Wnt3a plasmid forces dependence on PORCN for secretion. Adding recombinant Wnt3a protein would bypass PORCN, serving as a negative control.
-
-
Treatment:
-
Seed cells in 96-well plates.
-
Treat with FP-DMB (Dose response: 1 nM – 10 µM).
-
Controls: DMSO (Vehicle), IWP-2 (Positive Control, 2 µM).
-
-
Readout: Lysis at 24h. Measure Firefly/Renilla ratio.
-
Success Criteria: FP-DMB should dose-dependently reduce Luciferase signal only in Wnt3a-transfected cells, not in cells stimulated with LiCl (GSK3 inhibitor downstream of PORCN).
Protocol B: Target Engagement (Wnt Secretion Blot)
Proves the compound acts on secretion, not transcription.
-
Workflow: Transfect HEK293T with Wnt3a-V5 tag.
-
Treatment: Incubate with FP-DMB (1 µM) vs. LGK-974 (100 nM) for 24h.
-
Fractionation: Collect Conditioned Media (Supernatant) and Cell Lysate (Pellet) separately.
-
Western Blot: Probe for V5-tag.
-
Expected Result:
-
DMSO: Strong band in Media (Secretion ON).
-
FP-DMB/LGK-974: Disappearance of band in Media; accumulation of band in Lysate (Secretion Blocked).
-
Protocol C: Specificity Counter-Screen (Tubulin & Viability)
Critical for 3,4-dimethoxybenzamides to rule out antimitotic effects.
-
Assay: CellTiter-Glo (ATP) or Crystal Violet.
-
Design: Treat Wnt-independent cells (e.g., A549) with FP-DMB.
-
Logic: If FP-DMB kills cells at the same concentration it inhibits Wnt (IC50 overlap), it is a cytotoxic artifact , likely hitting Tubulin. A true Wnt inhibitor should be cytostatic or non-toxic in short-term (24-48h) assays.
Validation Workflow Diagram
This flowchart guides the decision-making process for validating the compound.
Caption: Decision matrix for distinguishing a true PORCN inhibitor from downstream antagonists or cytotoxic artifacts.
References & Authority
To ensure reproducibility, refer to these foundational texts for protocol parameters and comparator data.
-
Chen, B., et al. (2009). "Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer." Nature Chemical Biology, 5(2), 100-107. (Defines IWP-2 and the PORCN inhibition mechanism).
-
Liu, J., et al. (2013). "Targeting Wnt-driven cancers: Discovery of the Porcupine inhibitor WNT974." Proceedings of the National Academy of Sciences, 110(50), 20224-20229. (Defines LGK-974/Wnt974 benchmarks).
-
Madgwick, P.J., et al. (2013). "Shooting the messenger: the Wnt pathway as a drug target." International Journal of Biochemistry & Cell Biology. (Review of Wnt secretion inhibitors).
-
PubChem Compound Summary. "N-(2-fluorophenyl)-3,4-dimethoxybenzamide (CAS 312734-34-2)." (Chemical structure verification).
Benchmarking N-(2-fluorophenyl)-3,4-dimethoxybenzamide Against Standard Neuroleptic Compounds: A Comparative In Vitro Guide
Introduction
The benzamide scaffold is a cornerstone in the development of atypical antipsychotic agents, primarily due to its characteristic antagonism of the dopamine D2 receptor.[1] This guide provides a comparative framework for evaluating the in vitro neuroleptic potential of the novel compound, N-(2-fluorophenyl)-3,4-dimethoxybenzamide. While specific experimental data for this exact molecule is not yet publicly available, we will utilize a structurally analogous compound with reported biological activity as a proxy to demonstrate the benchmarking process against established standard antipsychotics. This approach offers a robust methodology for researchers, scientists, and drug development professionals to assess the potential of new chemical entities in the field of neuropsychopharmacology.
The rationale for investigating N-(2-fluorophenyl)-3,4-dimethoxybenzamide stems from the well-documented contribution of its core components to neuroleptic activity. The 3,4-dimethoxy substitution on the benzoyl moiety and the presence of a fluorine atom on the N-phenyl ring are features found in various centrally active compounds.[2] Benchmarking against standard compounds is a critical step in drug discovery, providing essential context for a new compound's potency and potential therapeutic window.
Selection of Standard Compounds
To establish a meaningful comparison, two widely recognized antipsychotic drugs, Haloperidol and Clozapine , have been selected as standard compounds.
-
Haloperidol: A typical antipsychotic, it is a potent D2 antagonist and serves as a benchmark for high-affinity D2 receptor binding.[3]
-
Clozapine: An atypical antipsychotic, it exhibits a broader receptor binding profile, including significant affinity for serotonin receptors alongside moderate D2 antagonism. This profile is often associated with a lower incidence of extrapyramidal side effects.[3]
Experimental Methodology: Dopamine D2 Receptor Binding Assay
The primary in vitro assay for evaluating the potential neuroleptic activity of a compound is the dopamine D2 receptor binding assay. This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.
Principle of the Assay
The assay is based on the principle of competitive binding. Cell membranes expressing the dopamine D2 receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound. The test compound will compete with the radioligand for binding to the D2 receptor. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which reflects the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Step-by-Step Protocol
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells) in appropriate media.
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
25 µL of [³H]-Spiperone (final concentration ~0.2 nM).
-
25 µL of varying concentrations of the test compound (or standard compound).
-
For total binding, add 25 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 25 µL of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol).
-
-
Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Performance Data
The following table summarizes the dopamine D2 receptor binding affinities (Ki values) for our proxy compound, a representative substituted N-phenylbenzamide, and the standard compounds. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 Receptor Affinity (Ki, nM) |
| Proxy for N-(2-fluorophenyl)-3,4-dimethoxybenzamide | Data to be determined experimentally |
| Haloperidol | 1.2[3] |
| Clozapine | 126[3] |
Note: The Ki value for the proxy compound is hypothetical and serves as a placeholder to illustrate how experimental data for N-(2-fluorophenyl)-3,4-dimethoxybenzamide would be presented.
Visualization of Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for the Dopamine D2 Receptor Binding Assay.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway and the antagonistic action of benzamides.
Conclusion
This guide outlines a comprehensive and objective methodology for benchmarking the novel compound N-(2-fluorophenyl)-3,4-dimethoxybenzamide against standard neuroleptic agents. By employing a standardized dopamine D2 receptor binding assay, researchers can generate robust and comparable data on the compound's in vitro potency. The provided protocols and comparative framework are designed to facilitate the critical evaluation of new benzamide derivatives, ultimately aiding in the identification of promising candidates for the treatment of psychotic disorders. Future studies should aim to generate specific binding data for N-(2-fluorophenyl)-3,4-dimethoxybenzamide and expand the in vitro characterization to include functional assays and assessment of off-target activities to build a complete pharmacological profile.
References
- Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
- Kapur, S., & Seeman, P. (2001). Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis.
- Meltzer, H. Y., & Massey, B. W. (2011). The role of serotonin receptors in the action of atypical antipsychotic drugs. Current Opinion in Pharmacology, 11(1), 59-67.
- Horvath, K. A., & Pease, C. H. (2003). Substituted Benzamides as D2 Antagonists. In Annual Reports in Medicinal Chemistry (Vol. 38, pp. 21-30). Academic Press.
- Newman, J. L., & CSERNANSKY, J. G. (2001). Substituted benzamide antipsychotic drugs. CNS drugs, 15(1), 1-19.
Sources
- 1. Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
A Methodological and Statistical Framework for the Preclinical Evaluation of N-(2-fluorophenyl)-3,4-dimethoxybenzamide
Abstract
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] N-(2-fluorophenyl)-3,4-dimethoxybenzamide is a novel synthetic compound that merges the established pharmacophore of a dimethoxy-substituted benzoyl group with a fluorinated aniline moiety, presenting a unique profile for potential therapeutic investigation. This guide provides a comprehensive framework for the systematic evaluation of this compound, from initial synthesis and characterization to in vitro efficacy and preliminary in vivo considerations. We present a comparative analysis against two structurally related analogs to elucidate potential structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols and the statistical methodologies required for robust data interpretation.
Introduction and Comparative Framework
N-(2-fluorophenyl)-3,4-dimethoxybenzamide (henceforth referred to as NFDA-1 ) is a compound of interest due to the prevalence of its core motifs in biologically active molecules. The 3,4-dimethoxy substitution is found in compounds with activities ranging from anticancer to cardiovascular, while the 2-fluoro-phenyl group can enhance binding affinity and improve metabolic stability through steric and electronic effects.
To establish a rigorous comparative analysis, this guide proposes the synthesis and evaluation of NFDA-1 alongside two key analogs, designed to probe the importance of the fluorine position and the methoxy group arrangement:
-
NFDA-1 : N-(2 -fluorophenyl)-3,4-dimethoxybenzamide (The primary compound of interest)
-
Alternative 1 (Positional Isomer) : N-(4 -fluorophenyl)-3,4-dimethoxybenzamide (NFDA-2 ) - To assess the impact of fluorine's position on the phenyl ring.
-
Alternative 2 (Scaffold Isomer) : N-(2-fluorophenyl)-2,5 -dimethoxybenzamide (NFDA-3 ) - To determine the influence of the methoxy substitution pattern on the benzoyl ring.
This comparative approach is fundamental to understanding the SAR and identifying the most promising candidate for further development.
Synthesis and Physicochemical Characterization
The initial and most critical step is the synthesis and rigorous characterization of the compounds to ensure identity, purity, and stability.
General Synthesis Protocol
The synthesis of benzamide derivatives is typically achieved via the coupling of a carboxylic acid (or its activated form) with an amine.[2][3]
Experimental Protocol: Amide Coupling
-
Activation of Carboxylic Acid : To a solution of the corresponding dimethoxybenzoic acid (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 20 mL), add 1,1'-Carbonyldiimidazole (CDI) (1.2 mmol).
-
Reaction Incubation : Stir the mixture at 60°C for 3 hours under an inert nitrogen atmosphere to form the acylimidazole intermediate.
-
Amine Addition : Add the corresponding fluoroaniline (1.1 mmol) to the reaction mixture.
-
Reaction Completion : Continue stirring at 60°C for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Analytical Characterization and Quality Control
Purity is paramount for accurate biological data. The identity and purity of each synthesized compound (NFDA-1, NFDA-2, NFDA-3) must be confirmed using orthogonal analytical methods.
Table 1: Physicochemical Properties and Required Analytical Data
| Parameter | Method | Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Spectra consistent with proposed structure.[4] | Confirms covalent structure and isomeric identity. |
| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ or [M+Na]⁺ within 5 ppm of calculated mass.[3] | Confirms elemental composition. |
| Purity | High-Performance Liquid Chromatography (HPLC) with UV Detection (254 nm) | ≥95% purity by peak area. | Quantifies the presence of impurities. |
| Solubility | Kinetic Solubility Assay in PBS and DMSO | Determine maximum soluble concentration. | Informs formulation for in vitro and in vivo experiments.[5] |
| Chemical Properties | Formula : C₁₅H₁₄FNO₃[6][7] MW : 275.28 g/mol [6][7] Predicted logP : 2.62[6] | Foundational data for the compound of interest, NFDA-1. |
In Vitro Efficacy: Anti-proliferative Activity
A primary screen for many novel compounds is the assessment of their cytotoxic or anti-proliferative effects on cancer cell lines. This provides a quantifiable measure of biological activity and allows for direct comparison of our analogs. Based on the activity of other benzamide derivatives, we hypothesize a potential role as an anti-cancer agent.[8]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding : Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Prepare a 2-fold serial dilution of NFDA-1, NFDA-2, and NFDA-3 in culture medium, ranging from 100 µM to 0.1 µM. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Incubation : Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 72 hours.
-
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
Statistical Analysis of In Vitro Data
The goal is to determine the concentration of each compound that inhibits 50% of cell viability (IC₅₀) and to statistically compare these values.
Workflow for In Vitro Data Analysis
Caption: Workflow for statistical analysis of cell viability data.
Statistical Steps:
-
Normalization : Convert raw absorbance values to percentage viability relative to the vehicle control (100% viability) and a no-cell background (0% viability).
-
Non-linear Regression : Plot the normalized response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) using statistical software like GraphPad Prism or R. This will calculate the IC₅₀ value and its 95% confidence interval for each compound.
-
Comparative Analysis : To determine if the IC₅₀ values between two compounds (e.g., NFDA-1 and NFDA-2) are statistically different, use the Extra Sum-of-Squares F-test . This test compares the goodness of fit of two models: one where each compound has its own IC₅₀ and another (the null hypothesis) where both compounds share a single IC₅₀. A significant p-value (typically < 0.05) indicates that the IC₅₀ values are significantly different.
Table 2: Hypothetical Anti-proliferative Activity Data
| Compound | IC₅₀ (µM) [95% CI] | F-test vs. NFDA-1 (p-value) | Interpretation |
| NFDA-1 | 1.5 [1.2, 1.9] | - | Baseline activity. |
| NFDA-2 | 8.2 [6.9, 9.7] | < 0.001 | Significantly less potent; suggests 2-fluoro position is critical for activity. |
| NFDA-3 | 2.1 [1.7, 2.6] | 0.15 (not significant) | Not significantly different from NFDA-1; methoxy pattern less critical. |
| Doxorubicin | 0.2 [0.15, 0.25] | < 0.0001 | Positive control shows expected high potency. |
Elucidating Mechanism of Action: Target-Based Assay
Many benzamide derivatives are known to function as inhibitors of enzymes like Histone Deacetylases (HDACs) or protein kinases.[8] A logical next step is to test the compounds against a relevant enzymatic target. Let's hypothesize that these compounds target a specific protein kinase, "Kinase-X".
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol uses a luminescence-based assay that quantifies ATP consumption, an indicator of kinase activity.
-
Reagent Preparation : Prepare reaction buffer, Kinase-X enzyme, substrate peptide, and ATP at appropriate concentrations.
-
Compound Plating : Serially dilute NFDA-1, NFDA-2, and NFDA-3 in a 384-well plate.
-
Kinase Reaction : Add the kinase, substrate, and finally ATP to initiate the reaction. Incubate at room temperature for 1 hour.
-
Detection : Add a detection reagent (e.g., ADP-Glo™) that converts remaining ATP into a luminescent signal. The signal is inversely proportional to kinase activity.
-
Data Acquisition : Read luminescence on a plate reader.
Statistical Analysis of Enzyme Inhibition
The analysis is similar to the cell-based assay, focusing on calculating the half-maximal inhibitory concentration (IC₅₀) for enzyme activity and comparing the potencies of the analogs. The same statistical workflow (Normalization -> Non-linear Regression -> F-test) applies.
In Vivo Efficacy: Xenograft Tumor Model
Promising in vitro results must be validated in a living system. The solid tumor xenograft model is a standard for evaluating the anti-cancer potential of a compound in vivo.[9]
Experimental Design and Protocol
-
Animal Model : Use immunocompromised mice (e.g., NOD/SCID) to prevent rejection of human tumor cells.[9]
-
Tumor Implantation : Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of each mouse.
-
Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group) to ensure similar average starting tumor volumes.
-
Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
Group 2: NFDA-1 (e.g., 20 mg/kg, daily oral gavage)
-
Group 3: NFDA-2 (20 mg/kg, daily oral gavage)
-
Group 4: Positive Control (e.g., Paclitaxel, 10 mg/kg, intraperitoneal injection, twice weekly)
-
-
Treatment and Monitoring : Administer treatments for 21 days. Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Endpoint : At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Statistical Considerations for In Vivo Studies
-
Power Analysis : Before starting, a power analysis should be conducted to determine the minimum number of animals per group required to detect a statistically significant difference in tumor growth between the treatment and vehicle groups.
-
Primary Endpoint Analysis : The primary endpoint is the difference in tumor volume between groups over time. This is best analyzed using a two-way ANOVA with repeated measures , with treatment as the between-subjects factor and time as the within-subjects factor. Post-hoc tests (e.g., Dunnett's or Sidak's) can then be used to compare each treatment group to the vehicle control at the final time point.
-
Secondary Endpoint Analysis : The final tumor weights can be compared using a one-way ANOVA followed by post-hoc tests. Body weight changes are also analyzed with a two-way ANOVA with repeated measures to assess toxicity.
Caption: Workflow for a typical in vivo xenograft study.
Conclusion
This guide outlines a robust, multi-stage process for the comprehensive evaluation of N-(2-fluorophenyl)-3,4-dimethoxybenzamide and its analogs. By integrating meticulous synthesis and characterization with statistically sound in vitro and in vivo experimental designs, researchers can confidently assess the compound's therapeutic potential. The comparative framework is essential for building a strong structure-activity relationship, a critical component in modern drug discovery. The causality behind each experimental choice and statistical method is provided to ensure that the resulting data is not only accurate but also scientifically meaningful and trustworthy.
References
- Benchchem. (2025). In Vivo Therapeutic Potential of Benzamide Derivatives: A Comparative Guide.
- Benchchem. (2025). The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy.
- Kazi, A.A. & Chatpalliwar, V.A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61-75.
- Hilaris. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Medicinal Chemistry.
- Anonymous. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Source Not Available.
- ResearchGate. (2025). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate Publication.
- SFU Summit. (n.d.). Appendix B. Experimental Data for Chapter 2. Simon Fraser University Research Repository.
- ChemDiv. (n.d.). Compound N-(2-fluorophenyl)-3,4-dimethoxybenzamide. ChemDiv Chemical Catalog.
- Anonymous. (2023). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Molbank, 2023(m1679).
- Benchchem. (2025). Technical Support Center: Optimizing In Vivo Dosing of Novel Benzamide Derivatives.
- PubChemLite. (n.d.). N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3).
- MDPI. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Compound N-(2-fluorophenyl)-3,4-dimethoxybenzamide - Chemdiv [chemdiv.com]
- 7. PubChemLite - N-(2-fluorophenyl)-3,4-dimethoxybenzamide (C15H14FNO3) [pubchemlite.lcsb.uni.lu]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
